3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in modern drug discovery. Its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities, have led to its incorporation into a wide array of therapeutic agents. The unique electronic and steric attributes of the cyclopropyl group, known to enhance metabolic stability and target-binding affinity, make 3-chloro-5-cyclopropyl-1,2,4-oxadiazole a molecule of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic route to this promising compound and the analytical techniques essential for its thorough characterization.
I. Strategic Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy involves the initial construction of a 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole intermediate, followed by a targeted chlorination reaction. This approach offers a high degree of control and generally results in good overall yields.
A high-level overview of the two-stage synthetic approach.
Stage 1: Synthesis of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole
The initial and crucial step is the formation of the 1,2,4-oxadiazole ring with a hydroxyl group at the 3-position. This is accomplished through the reaction of cyclopropanecarboxamidoxime with a suitable cyclizing agent.
A. Preparation of Cyclopropanecarboxamidoxime
The precursor, cyclopropanecarboxamidoxime, is synthesized from commercially available cyclopropanecarboxamide and hydroxylamine.
-
Underlying Principle: This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the amide, followed by elimination of water. The choice of a salt of hydroxylamine, such as the hydrochloride, necessitates the use of a base to liberate the free hydroxylamine for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of Cyclopropanecarboxamidoxime
-
To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as methanol, add a solution of sodium methoxide (1.1 equivalents) in methanol at room temperature.
-
After stirring for 30 minutes, add cyclopropanecarboxamide (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure cyclopropanecarboxamidoxime.
B. Cyclization to 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole
The cyclization of cyclopropanecarboxamidoxime to form the 3-hydroxy-1,2,4-oxadiazole ring is effectively mediated by 1,1'-carbonyldiimidazole (CDI).
-
Rationale for Reagent Selection: CDI is a mild and efficient activating agent for hydroxyl groups, facilitating intramolecular cyclization.[1][2][3][4][5] It offers advantages over harsher reagents by minimizing side reactions and simplifying the work-up procedure, as the byproducts are gaseous (CO₂) and water-soluble (imidazole).
Experimental Protocol: Synthesis of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve cyclopropanecarboxamidoxime (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole.
Stage 2: Chlorination of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole
The final step in the synthesis is the conversion of the hydroxyl group at the 3-position of the oxadiazole ring to a chloro group. This transformation is readily achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Mechanistic Insight: The reaction proceeds via the activation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 3-chloro-1,2,4-oxadiazole. The use of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole (1.0 equivalent) in an appropriate solvent like acetonitrile or toluene, add phosphorus oxychloride (1.5 - 2.0 equivalents) at room temperature.
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.
II. Comprehensive Characterization of this compound
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Sources
- 1. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 2. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Physicochemical properties of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
An In-Depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal and agricultural chemistry. Renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities, this five-membered heterocycle is a privileged structure in the design of novel bioactive agents.[1][2] This guide focuses on a specific, promising derivative: this compound. The unique combination of a reactive chloro-substituent at the 3-position and a compact, lipophilic cyclopropyl group at the 5-position presents a molecule of significant interest for chemical diversification and as a potential pharmacophore.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the molecule's physicochemical properties, propose a robust synthetic strategy, explore its chemical reactivity, and discuss its potential applications, all grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Identification
Correctly identifying the molecule is paramount for any scientific investigation. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | - |
| Monoisotopic Mass | 144.00903 Da | [3] |
| SMILES | C1CC1C2=NC(=NO2)Cl | [3] |
| InChI | InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | [3] |
| InChIKey | CROPSQMCIJGGOL-UHFFFAOYSA-N | [3] |
| CAS Number | Not available | - |
It is crucial to distinguish this molecule from its isomer, 5-chloro-3-cyclopropyl-1,2,4-oxadiazole, which will have different physicochemical and reactivity profiles.[4]
Physicochemical Properties: Calculated and Estimated
| Property | Predicted/Estimated Value | Basis of Estimation / Source |
| XlogP | 1.7 | Predicted[3] |
| Boiling Point | ~211 °C | Based on the bromo-analogue (210.96 °C)[5] |
| Density | ~1.4 g/cm³ | Based on the bromo-analogue (1.45 g/cm³)[5] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred from structure (lipophilic cyclopropyl and chloro groups, polar oxadiazole core) |
| pKa | Weakly basic | The nitrogen atoms in the 1,2,4-oxadiazole ring are weak hydrogen bond acceptors.[2] |
Spectroscopic Characterization Profile (Expected)
The following spectral characteristics are predicted for this compound, based on established principles and data from analogous compounds. These serve as a guide for the characterization of synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the cyclopropyl group.
-
δ 1.0 - 2.0 ppm (m, 5H): This region will contain overlapping multiplets corresponding to the methine proton (-CH) and the two methylene groups (-CH₂) of the cyclopropyl ring.[1]
¹³C NMR Spectroscopy
The carbon spectrum will be key to confirming the integrity of the heterocyclic core.
-
δ ~170-180 ppm (C5): The carbon atom of the oxadiazole ring attached to the cyclopropyl group.[6]
-
δ ~165-170 ppm (C3): The carbon atom of the oxadiazole ring bearing the chlorine atom.[6]
-
δ 5-15 ppm: Carbon signals corresponding to the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the key functional groups.
-
~1600 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[1]
-
~1400-1450 cm⁻¹: CH₂ scissoring of the cyclopropyl group.
-
~1000-1250 cm⁻¹: Ring vibrations of the oxadiazole core.
-
~750 cm⁻¹: C-Cl stretching vibration.[1]
Mass Spectrometry (MS)
-
Expected M⁺: A molecular ion peak will be observed at m/z 144, with a characteristic M+2 isotope peak at m/z 146 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Proposed Synthesis Methodology
The most reliable and versatile method for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration. The following protocol is a proposed, robust pathway to this compound.
Causality of Experimental Design: This two-step, one-pot procedure is designed for efficiency. The first step, the synthesis of cyclopropanecarboxamidoxime, is a standard and high-yielding reaction. The second step involves the in-situ generation of a reactive acylating agent from oxalyl chloride, which then reacts with the amidoxime. The subsequent cyclization is typically promoted by gentle heating. Pyridine is used as a base to neutralize the HCl generated during the acylation step.
Step 1: Synthesis of Cyclopropanecarboxamidoxime
-
To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude amidoxime can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in the same solvent. Caution: Gas evolution (CO, CO₂, HCl) occurs.
-
Allow the reaction to warm to room temperature and then heat gently to 40-50 °C to promote cyclization. Monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with the organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed two-step synthesis of this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the electronic nature of the oxadiazole ring and the properties of its substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C3 position is expected to be a good leaving group, making this position susceptible to nucleophilic attack. This is the primary avenue for diversification of this scaffold. A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride, leading to a library of new derivatives. This reaction is the most valuable synthetic handle on the molecule.
ANRORC Rearrangement
For certain 3-chloro-1,2,4-oxadiazoles, an alternative reaction pathway known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) can occur, particularly with amine nucleophiles. In this mechanism, the nucleophile attacks the more electrophilic C5 position, leading to the opening of the oxadiazole ring. Subsequent intramolecular reactions can lead to the formation of a new heterocyclic system. Researchers should be aware of this potential side reaction, which is dependent on the specific nucleophile and reaction conditions used.
Caption: Generalized ANRORC rearrangement pathway for 3-chloro-1,2,4-oxadiazoles.
Potential Applications and Biological Relevance
While no specific biological data has been published for this compound, the broader class of 1,2,4-oxadiazoles exhibits a vast range of pharmacological and agrochemical activities.[7]
-
Antifungal and Nematicidal Agents: Numerous 1,2,4-oxadiazole derivatives containing amide fragments have shown potent activity against plant pathogens like Sclerotinia sclerotiorum and nematodes such as Meloidogyne incognita.[8] The cyclopropyl group is a common motif in successful agrochemicals.[9]
-
Herbicidal Activity: Recent studies have identified 1,2,4-oxadiazoles as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis, highlighting their potential as novel herbicides.[10]
-
Medicinal Chemistry: The 1,2,4-oxadiazole ring is present in drugs targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[2] The C3-chloro position provides a convenient point for modification to explore structure-activity relationships (SAR) against various biological targets.
Safety and Handling
No specific safety data for this compound is available. However, based on related chlorinated heterocyclic compounds, the following general precautions should be observed:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A thorough risk assessment should be conducted before handling this compound.
Conclusion
This compound is a molecule with significant untapped potential. Its structure combines the proven utility of the 1,2,4-oxadiazole core with a reactive synthetic handle and a desirable cyclopropyl moiety. While experimental data on this specific compound remains to be published, this guide provides a solid foundation for its synthesis, characterization, and exploration. The proposed synthetic route is based on reliable and well-established chemical transformations. The discussion of its reactivity highlights the most promising avenues for chemical diversification. Given the broad biological activities associated with this class of compounds, this compound represents a valuable building block for the discovery of new therapeutics and agrochemicals.
References
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- Piaz, V. D., & Giovannoni, M. P. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-397.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 5-chloro-3-cyclopropyl-1,2,4-oxadiazole.
- Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1).
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
- ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.
- MDPI. (2023). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments.
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.
- MDPI. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
- PubChemLite. (n.d.). This compound (C5H5ClN2O).
- ResearchGate. (n.d.). The molecular structure of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl).
- Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1).
- ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.
- ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.
- MDPI. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from Oriental Journal of Chemistry website.
- PubChemLite. (n.d.). 5-chloro-3-cyclopropyl-1,2,4-oxadiazole (C5H5ClN2O).
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Navigating the Promising Landscape of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide for Researchers
An In-depth Exploration of a Heterocyclic Scaffold with Significant Potential in Medicinal Chemistry and Beyond
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered considerable attention within the scientific community, particularly in the realm of drug discovery and materials science.[1] Its unique physicochemical properties and ability to serve as a bioisosteric replacement for amide and ester functional groups have positioned it as a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, promising derivative: 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole .
I. Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established area of synthetic organic chemistry.[3] The primary and most versatile approach involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent.
For the synthesis of this compound, a logical retrosynthetic analysis points towards cyclopropanecarboxamidoxime and a phosgene equivalent (or a related activated carbonyl species) as key precursors. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A robust and commonly employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Cyclopropanecarboxamidoxime
-
To a solution of cyclopropanecarbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude cyclopropanecarboxamidoxime, which can be purified by recrystallization.
Step 2: Acylation and Cyclization to this compound
-
Dissolve cyclopropanecarboxamidoxime in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cool the solution in an ice bath.
-
To this solution, add a phosgene equivalent, such as triphosgene, portion-wise, followed by the slow addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Solvent Selection: Aprotic solvents are crucial in the acylation/cyclization step to prevent unwanted side reactions with the highly reactive phosgene equivalent.
-
Base Selection: A non-nucleophilic base is employed to scavenge the HCl produced during the reaction without competing with the amidoxime as a nucleophile.
-
Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.
II. Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Likely a colorless to pale yellow solid or oil |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |
| Boiling Point | Estimated to be in the range of 200-250 °C (based on analogues). |
| Density | Predicted to be greater than 1 g/cm³. |
Spectroscopic Characterization:
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl group, likely in the upfield region (around 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons and the two carbons of the oxadiazole ring. The carbon atom attached to the chlorine (C3) will be significantly deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹) and C-O-C stretching (around 1000-1300 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
III. Reactivity and Potential Applications in Drug Discovery
The reactivity of the this compound ring is dominated by the electrophilic nature of the carbon atom at the 3-position, which is activated by the adjacent chlorine atom and the electron-withdrawing oxadiazole ring. This makes it susceptible to nucleophilic aromatic substitution (SNA) reactions.
This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of a wide range of functional groups at the 3-position to explore structure-activity relationships (SAR).
Potential Therapeutic Applications:
The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][6][7]
-
Anticancer Agents: Many 1,2,4-oxadiazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[8] The cyclopropyl group can enhance metabolic stability and binding affinity, while the chloro-substituent provides a handle for further derivatization to optimize anticancer efficacy.
-
Anti-inflammatory and Analgesic Agents: The oxadiazole ring is a common feature in compounds with anti-inflammatory and analgesic properties.[9]
-
Antimicrobial and Antifungal Agents: The incorporation of the 1,2,4-oxadiazole nucleus has led to the development of compounds with significant antibacterial and antifungal activities.[6]
-
Neurological Disorders: Derivatives of 1,2,4-oxadiazole have been investigated for their potential in treating neurological conditions by acting as agonists or antagonists of various receptors in the central nervous system.[10]
IV. Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is not available, related oxadiazole and chlorinated compounds may cause skin, eye, and respiratory irritation.[14]
V. Conclusion
This compound represents a versatile and promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis, predictable reactivity, and the established biological importance of the 1,2,4-oxadiazole scaffold make it an attractive target for further investigation. Researchers and scientists are encouraged to explore the derivatization of this compound to unlock its full therapeutic and technological potential, while adhering to strict safety protocols.
References
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Karczmarzyk, Z., & Wysocki, W. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
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The Ascendant Role of the Cyclopropyl Moiety in Oxadiazole Scaffolds: A Technical Guide to Biological Activity
Introduction: The Strategic Incorporation of the Cyclopropyl Ring in Modern Drug Discovery
The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, lauded for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1] This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] However, the relentless challenge of drug resistance and the demand for enhanced potency and selectivity necessitate continuous innovation in molecular design. The incorporation of a cyclopropyl group, a small, strained carbocycle, represents a significant leap forward in this endeavor.
The cyclopropyl moiety is not merely a passive substituent. Its unique electronic and conformational properties can profoundly influence the physicochemical characteristics of a parent molecule. The strained three-membered ring imparts a high degree of s-character to its carbon-carbon bonds, leading to increased rigidity and a distinct spatial orientation of substituents. This can facilitate favorable interactions with biological targets, enhancing binding affinity and specificity. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of a drug candidate. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel cyclopropyl-containing oxadiazoles, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.
Synthesis of Cyclopropyl-Containing 1,3,4-Oxadiazoles: A Representative Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-trodden path in organic chemistry, with numerous established protocols.[5][6][7] A common and effective strategy involves the cyclization of a diacylhydrazine intermediate, which can be readily prepared from the corresponding carboxylic acid and acid hydrazide. The following diagram and protocol outline a representative synthesis of a cyclopropyl-containing 1,3,4-oxadiazole.
Caption: A representative synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-Cyclopropyl-5-Aryl-1,3,4-Oxadiazole
This protocol describes a two-step, one-pot synthesis, a common approach for this class of compounds.
Materials:
-
Cyclopropanecarboxylic acid
-
Substituted aryl hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., toluene, xylenes)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Acylation:
-
To a solution of the substituted aryl hydrazide (1.0 eq) in a suitable solvent, add cyclopropanecarboxylic acid (1.1 eq).
-
The reaction mixture is heated under reflux for a specified period (typically 2-4 hours) to form the diacylhydrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclodehydration:
-
After the formation of the diacylhydrazine is complete, the reaction mixture is cooled to room temperature.
-
Phosphorus oxychloride (POCl₃, 2-3 eq) is added dropwise to the reaction mixture, maintaining the temperature below 40°C.
-
The mixture is then heated under reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-cyclopropyl-5-aryl-1,3,4-oxadiazole.
-
Rationale for Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful dehydrating agent commonly used for the cyclization of diacylhydrazines to form the oxadiazole ring.[5]
-
One-pot synthesis: This approach improves efficiency by reducing the number of isolation and purification steps.
-
Neutralization with sodium bicarbonate: This step is crucial to quench the acidic POCl₃ and facilitate the precipitation of the final product.
Antimicrobial Activity of Cyclopropyl-Containing Oxadiazoles
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[8] Oxadiazole derivatives have shown considerable promise in this area, and the incorporation of a cyclopropyl moiety can enhance their antibacterial and antifungal properties.[9][10]
Evaluation of Antimicrobial Activity: A Standardized Approach
The antimicrobial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11]
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Test compounds (cyclopropyl-containing oxadiazoles)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide, DMSO)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Structure-Activity Relationship Insights
Studies have indicated that the lipophilicity and electronic properties of the substituents on the oxadiazole ring play a crucial role in their antimicrobial activity. The presence of a cyclopropyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate the microbial cell wall.
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CPO-1 | Cyclopropyl | 4-Chlorophenyl | 16 | 32 |
| CPO-2 | Cyclopropyl | 4-Nitrophenyl | 8 | 16 |
| CPO-3 | Cyclopropyl | 2,4-Dichlorophenyl | 4 | 8 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.
Anticancer Activity of Cyclopropyl-Containing Oxadiazoles
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery.[12][13] 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[2][14] The incorporation of a cyclopropyl moiety can enhance this activity by promoting favorable interactions with key oncogenic targets.
Evaluation of In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Anticancer Activity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (cyclopropyl-containing oxadiazoles)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Potential Mechanisms of Action and Structure-Activity Relationships
Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and kinases, and the induction of apoptosis.[12][13] The rigid structure of the cyclopropyl group can help to orient the molecule within the active site of a target enzyme, leading to enhanced inhibitory activity.
| Compound ID | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| CPO-4 | Cyclopropyl | 4-Methoxyphenyl | 12.5 | 18.2 |
| CPO-5 | Cyclopropyl | 3,4,5-Trimethoxyphenyl | 2.8 | 5.1 |
| CPO-6 | Cyclopropyl | Naphthyl | 1.5 | 3.7 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.
Anti-inflammatory Activity of Cyclopropyl-Containing Oxadiazoles
Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use is associated with gastrointestinal and cardiovascular side effects. The development of novel anti-inflammatory agents with improved safety profiles is therefore a high priority.[15] Oxadiazole derivatives have demonstrated significant anti-inflammatory activity, and the incorporation of a cyclopropyl group can modulate their potency and selectivity.
Evaluation of In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[15] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (cyclopropyl-containing oxadiazoles)
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Plethysmometer
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (e.g., vehicle control, standard drug, and different doses of test compounds).
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Structure-Activity Relationship and Mechanistic Insights
The anti-inflammatory activity of oxadiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[15] The cyclopropyl group can influence the binding of these compounds to the COX active site, potentially leading to enhanced and more selective inhibition.
| Compound ID | R1 | R2 | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| CPO-7 | Cyclopropyl | Phenyl | 20 | 45.2 |
| CPO-8 | Cyclopropyl | 4-Fluorophenyl | 20 | 58.7 |
| CPO-9 | Cyclopropyl | 2-Naphthyl | 20 | 65.4 |
| Indomethacin | - | - | 10 | 72.5 |
Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.
Conclusion and Future Directions
The incorporation of a cyclopropyl moiety into the 1,3,4-oxadiazole scaffold represents a promising strategy for the development of novel therapeutic agents with enhanced biological activity. This technical guide has provided an overview of the synthesis and evaluation of these compounds for their antimicrobial, anticancer, and anti-inflammatory potential. The unique structural and electronic properties of the cyclopropyl group can lead to improved potency, selectivity, and metabolic stability.
Future research in this area should focus on the synthesis of diverse libraries of cyclopropyl-containing oxadiazoles to further explore the structure-activity relationships for each biological target. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The continued investigation of cyclopropyl-containing oxadiazoles holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
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In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). Semantic Scholar. Retrieved from [Link]
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In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). National Institutes of Health. Retrieved from [Link]
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Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). PubMed. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). Taylor & Francis Online. Retrieved from [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. Retrieved from [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). PubMed Central. Retrieved from [Link]
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Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). ResearchGate. Retrieved from [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Pharmacophore
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities, make it an attractive scaffold for the design of novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,2,4-oxadiazole derivatives, offering field-proven insights for professionals in drug discovery and development. A number of commercially available drugs, such as Ataluren for Duchenne muscular dystrophy and the anti-inflammatory agent Oxolamine, feature the 1,2,4-oxadiazole core, underscoring its clinical significance.[6]
Core Synthetic Strategies: Building the 1,2,4-Oxadiazole Ring
The construction of the 1,2,4-oxadiazole ring primarily relies on the cyclization of an amidoxime intermediate with a variety of carbonyl compounds.[2][6] This fundamental approach allows for extensive diversification of substituents at the C3 and C5 positions of the ring, which is crucial for modulating pharmacological activity.
General Synthesis Workflow
The most prevalent synthetic route involves a two-step process: the formation of an amidoxime from a nitrile, followed by cyclization with an acylating agent.
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Step 1: Amidoxime Formation
-
Reactants: A substituted nitrile and hydroxylamine hydrochloride are the key starting materials.
-
Procedure: The nitrile is dissolved in a suitable solvent, typically ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or potassium hydroxide) is added portion-wise.
-
Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the resulting amidoxime is often precipitated by the addition of water. The solid product is then filtered, washed, and dried.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Reactants: The synthesized amidoxime and a suitable acylating agent (e.g., acyl chloride, carboxylic acid with a coupling agent, or an ester).
-
Procedure: The amidoxime is dissolved in a solvent such as pyridine or dimethylformamide (DMF). The acylating agent is added, and the mixture is heated. The use of a base like pyridine often facilitates the reaction by neutralizing the generated acid.[2][6]
-
Reaction Conditions: The reaction temperature and time are dependent on the reactivity of the starting materials, typically ranging from room temperature to reflux.
-
Work-up: Upon completion, the reaction mixture is poured into water or ice to precipitate the 1,2,4-oxadiazole derivative. The crude product is then purified by recrystallization or column chromatography.
The causality behind this experimental choice lies in the nucleophilic character of the amidoxime's nitrogen and oxygen atoms, which readily react with the electrophilic carbonyl carbon of the acylating agent, leading to an intermediate that subsequently cyclizes to form the stable aromatic 1,2,4-oxadiazole ring.
Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.
A Spectrum of Pharmacological Activities: The Therapeutic Promise
The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][7]
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[1][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer.[9][10]
One notable mechanism of action is the activation of caspases, which are key executioners of apoptosis.[10] Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3.[2][10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [1][2] |
| Benzimidazole-linked 1,2,4-oxadiazoles | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |
| 1,2,4-Oxadiazole hydroxamate derivatives | HDAC-1 | Sub-micromolar | [3] |
| Imidazopyrazine-linked 1,2,4-oxadiazoles | MCF-7, A-549, A-375 | 0.22 - 1.56 | [11] |
The antiproliferative potency of these derivatives is often influenced by the nature of the substituents on the aryl rings. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups can enhance anticancer activity.[1]
Caption: Apoptosis induction by 1,2,4-oxadiazole derivatives via caspase activation.
Anti-inflammatory and Analgesic Properties
Derivatives of 1,2,4-oxadiazole have demonstrated significant anti-inflammatory and analgesic effects.[6][11] Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[12]
Antimicrobial and Anti-infective Agents
The 1,2,4-oxadiazole nucleus is a key pharmacophore in the development of a wide range of anti-infective agents, including antibacterial, antifungal, antiviral, and antiparasitic drugs.[6] The presence of electron-withdrawing groups on the phenyl ring of 1,2,4-oxadiazole derivatives has been shown to increase their anti-infective potential.[6]
Central Nervous System (CNS) Applications
The versatility of the 1,2,4-oxadiazole scaffold extends to the treatment of central nervous system disorders. Derivatives have been investigated for their potential in treating Alzheimer's disease, with some compounds exhibiting potent inhibition of acetylcholinesterase (AChE).[13][14] Additionally, certain 1,2,4-oxadiazole derivatives have shown affinity for sigma receptors, which are potential targets for the treatment of neuropathic pain.[3] Recent studies have also highlighted the neuroprotective effects of novel 1,2,4-oxadiazole derivatives, demonstrating their potential in mitigating the pathological hallmarks of Alzheimer's disease in animal models.[15]
The 1,2,4-Oxadiazole as a Bioisostere: Enhancing Drug-like Properties
A key reason for the widespread use of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere for ester and amide groups.[2][3][4] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties without significantly altering its interaction with the biological target.
The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can significantly enhance the metabolic stability and oral bioavailability of a drug candidate.[5] This stability, coupled with its ability to participate in hydrogen bonding, makes it an excellent substitute for labile ester and amide functionalities.[3] However, it is important to note that bioisosteric replacement with regioisomeric oxadiazoles, such as the 1,3,4-oxadiazole ring, can lead to changes in polarity and biological activity.[16]
Caption: Bioisosteric replacement of ester/amide with a 1,2,4-oxadiazole ring.
Future Directions and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility, metabolic stability, and diverse pharmacological profile position it as a privileged structure for the development of next-generation therapeutics. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the application of computational methods to guide lead optimization. The continued investigation of this versatile heterocycle holds immense promise for addressing unmet medical needs across a wide range of diseases.
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A Technical Guide to the Discovery and Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Cornerstone for Modern Drug Development
Abstract
The 3,5-disubstituted-1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, particularly its role as a robust bioisostere for metabolically labile ester and amide functionalities, have established it as a privileged structure in the design of novel therapeutics.[2][3][4][5] This guide provides an in-depth exploration of the strategic value and synthetic pathways leading to this versatile core. We will dissect the causal logic behind prevalent synthetic methodologies, from classic two-step procedures to modern, efficient one-pot protocols. Detailed, field-proven experimental workflows are provided, alongside a comparative analysis to empower researchers in selecting the optimal strategy for their specific molecular targets.
The Strategic Imperative: Why the 1,2,4-Oxadiazole Core?
In the landscape of drug design, the modification of lead compounds to enhance efficacy, safety, and pharmacokinetic profiles is paramount. A key strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that preserves biological activity while improving drug-like properties.[4] The 1,2,4-oxadiazole ring has emerged as a superior bioisostere for esters and amides, which are frequently susceptible to enzymatic hydrolysis in vivo.[3][5][6]
The value proposition of this heterocycle is rooted in several key advantages:
-
Metabolic Stability: The oxadiazole ring is exceptionally resistant to hydrolysis by esterases and amidases, leading to improved compound stability and a longer plasma half-life.[2][3][5]
-
Peptidomimetic Character: It effectively mimics the hydrogen bonding capabilities of the amide bond, allowing it to maintain crucial interactions with biological targets like enzymes and receptors.[2][7]
-
Physicochemical Modulation: The rigid, aromatic nature of the ring can favorably influence molecular conformation, lipophilicity, and solubility, providing a tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Diverse Biological Activity: Beyond its bioisosteric utility, the 1,2,4-oxadiazole scaffold is a pharmacophore in its own right, present in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][8][9]
A notable example of its successful application is the cough suppressant Oxolamine , one of the first commercial drugs to feature the 1,2,4-oxadiazole ring, highlighting its long-standing acceptance in medicine.[2]
Data Presentation: Comparative Physicochemical Properties
The following table provides a conceptual comparison illustrating how bioisosteric replacement can impact key molecular properties.
| Property | Parent Compound (Ester/Amide) | 1,2,4-Oxadiazole Bioisostere | Rationale for Change |
| Metabolic Stability | Low to Moderate (Susceptible to Hydrolysis) | High | Aromatic heterocycle is resistant to common metabolic enzymes. |
| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | Yes (Ring Nitrogens) | Preserves key intermolecular interactions with target proteins. |
| Molecular Rigidity | Flexible (Rotatable Bonds) | High | The planar, aromatic ring restricts conformational freedom, which can enhance binding affinity. |
| Lipophilicity (LogP) | Variable | Generally Increased | The heterocyclic core is typically more lipophilic than a linear ester or amide group. |
Core Synthetic Strategies: A Mechanistic Overview
The vast majority of synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles converge on a common mechanistic theme: the condensation and subsequent cyclodehydration of an amidoxime with an acylating agent.[10] This [4+1] cycloaddition approach, where four atoms are contributed by the amidoxime and one by the acylating agent, is the most versatile and widely adopted method.
The entire process can be visualized as a sequence starting from a readily available nitrile.
Caption: General synthetic pathways to 1,2,4-oxadiazoles.
The critical decision point for the chemist lies in choosing between a two-step process, involving the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot reaction.[11]
-
Two-Step Synthesis: This classic approach involves (1) the O-acylation of the amidoxime and (2) the subsequent base- or heat-induced cyclization of the isolated intermediate.[11][12] This method offers precise control over each step but can be more time-consuming.
-
One-Pot Synthesis: Modern methodologies enable the direct conversion of the amidoxime and acylating agent to the final product in a single reaction vessel.[1][13] These protocols are highly efficient, reducing reaction times and simplifying purification.[13]
Validated Experimental Protocols & Mechanistic Causality
The following protocols are presented as robust, self-validating systems. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.
Protocol 1: Synthesis of the Amidoxime Precursor
The amidoxime is the lynchpin of 1,2,4-oxadiazole synthesis. Its preparation from a nitrile is a foundational and critical first step.
-
Reaction: R-C≡N + NH₂OH·HCl → R-C(NH₂)=NOH
-
Objective: To prepare the key amidoxime intermediate from a commercially available nitrile.
-
Methodology:
-
To a stirred solution of hydroxylamine hydrochloride (1.2 equivalents) in ethanol, add an aqueous solution of sodium carbonate (0.6 equivalents) or another suitable base like potassium fluoride.[14][15]
-
Causality: The base is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt. The choice of a mild base prevents unwanted side reactions.
-
-
Add the starting nitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (usually 4-12 hours).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is often purified by recrystallization or column chromatography to yield the pure amidoxime.
-
-
Self-Validation: The successful synthesis is confirmed by spectroscopic analysis. The ¹H NMR spectrum will show characteristic broad singlets for the -NH₂ and -OH protons. Mass spectrometry will confirm the expected molecular weight.
Protocol 2: Two-Step Synthesis via O-Acylamidoxime Cyclodehydration
This method provides maximal control, allowing for the purification of the intermediate, which can be crucial for complex substrates.
-
Step A: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically pyridine or triethylamine (1.1 equivalents).
-
Causality: The base acts as an acid scavenger, neutralizing the HCl that is generated when using an acyl chloride. This prevents protonation of the amidoxime and drives the reaction to completion.
-
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.05 equivalents) dropwise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove the base hydrochloride salt and excess reagents. The organic layer is dried and concentrated to yield the crude O-acylamidoxime, which is then purified.
-
-
Step B: Base-Catalyzed Cyclodehydration at Room Temperature
-
Dissolve the purified O-acylamidoxime (1.0 equivalent) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equivalents) as the catalyst.[12]
-
Causality: The fluoride ion is a strong, non-nucleophilic base in aprotic solvents. It deprotonates the amide N-H, initiating an intramolecular nucleophilic attack on the oxime carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.[12] Room temperature conditions preserve thermally sensitive functional groups.
-
-
Stir the reaction at room temperature for 1-12 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
-
Caption: Mechanism of O-acylamidoxime cyclodehydration.
Protocol 3: Modern One-Pot Synthesis in a Superbase Medium
This highly efficient method, developed by Baykov et al., allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and esters.[1]
-
Reaction: R¹-C(NH₂)=NOH + R²-COOR' --(NaOH/DMSO)--> 1,2,4-Oxadiazole
-
Objective: To achieve a rapid and high-yield synthesis in a single step at ambient temperature.
-
Methodology:
-
To a suspension of powdered sodium hydroxide (NaOH, 2.0 equivalents) in dimethyl sulfoxide (DMSO), add the amidoxime (1.0 equivalent) and the carboxylic acid ester (1.1 equivalents).
-
Causality: The NaOH/DMSO system forms a "superbase" medium. This highly basic environment facilitates the deprotonation of the amidoxime's oxime group, which then acts as a potent nucleophile, attacking the ester carbonyl. The subsequent intramolecular cyclization and dehydration are also accelerated under these conditions.[1][16]
-
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water. The product often precipitates as a solid.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Self-Validation: The identity and purity of the product are confirmed via melting point, NMR, and mass spectrometry. The simplicity of the workup often yields a product of high purity directly. A key limitation to note is that base-sensitive groups (e.g., free phenols or anilines) on the ester component may not be compatible with this method.[1]
Comparative Analysis of Key Synthetic Methods
The choice of synthetic strategy depends on factors such as substrate complexity, desired scale, available equipment, and time constraints.
| Method | Temperature | Typical Time | Typical Yields | Key Advantages | Key Limitations |
| Two-Step (Thermal Cyclization) | High (100-200 °C) | 12-48 h | 50-80% | Good for robust molecules; controlled process. | Harsh conditions; not suitable for sensitive substrates. |
| Two-Step (Base-Catalyzed, TBAF) | Room Temp. | 2-16 h | 70-95% | Mild conditions; high yields; broad functional group tolerance.[11][12] | Requires isolation of intermediate; cost of TBAF. |
| One-Pot (NaOH/DMSO) | Room Temp. | 4-24 h | 60-90% | Operationally simple; high efficiency; room temperature.[1] | Not compatible with base-sensitive functional groups.[1] |
| One-Pot (Vilsmeier Reagent) | Room Temp. | 1-3 h | 60-93% | Very fast; uses readily available materials; good yields.[1][11] | Vilsmeier reagent is moisture-sensitive. |
| One-Pot (Microwave-Assisted) | High (MWI) | 5-30 min | 70-90% | Extremely short reaction times; high throughput potential.[1] | Requires specialized microwave reactor equipment. |
Conclusion and Future Directions
The 3,5-disubstituted-1,2,4-oxadiazole core remains a highly valuable scaffold in contemporary drug discovery. The synthetic methodologies have evolved from traditional, high-temperature procedures to elegant, room-temperature one-pot syntheses that offer significant advantages in terms of efficiency, yield, and operational simplicity. The choice of a two-step or one-pot protocol should be guided by the specific chemical functionalities present in the target molecule and the desired scale of the synthesis.
Future research will likely continue to focus on developing even more sustainable and versatile methods. Areas of active investigation include electrochemical cyclizations, solid-phase synthesis for combinatorial library generation, and flow chemistry applications to enable safer and more scalable production.[17][18] As our understanding of synthetic chemistry deepens, the accessibility of this crucial heterocyclic system will only increase, further cementing its role in the development of next-generation therapeutics.
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In silico prediction of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole properties
An In-Depth Technical Guide: In Silico Characterization of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Predictive Assessment of Physicochemical, Pharmacokinetic, and Toxicological Properties
Abstract
This technical guide provides a comprehensive in silico evaluation of this compound, a small heterocyclic molecule. In the landscape of modern drug discovery, the early-stage assessment of a compound's properties is critical to de-risk development and minimize late-stage attrition.[1][2] By leveraging a suite of validated computational models, this document elucidates the molecule's predicted physicochemical characteristics, pharmacokinetic (ADME) profile, and potential toxicological liabilities. Methodologies for predicting lipophilicity, solubility, metabolic stability, and key safety endpoints such as cardiotoxicity and mutagenicity are detailed. The resulting data, presented in structured tables and workflows, offer a foundational profile of the molecule, guiding future experimental validation and optimization efforts for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Early Predictive Modeling
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a privileged scaffold in medicinal chemistry.[3][4] Its value stems from high chemical and thermal stability, a capacity to engage in hydrogen bonding, and its function as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and oral bioavailability.[3][5][6] The specific molecule under investigation, this compound, combines this robust core with a lipophilic cyclopropyl moiety and an electron-withdrawing chloro-substituent, creating a unique chemical entity with potential for biological activity.
The journey from a chemical hit to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or toxicity profiles.[7][8] In silico ADMET prediction has emerged as an indispensable tool in the early discovery phase.[9][10] These computational methods provide rapid, cost-effective assessments of a molecule's drug-like potential before significant resources are committed to synthesis and in vitro testing, embodying the "fail early, fail cheap" paradigm.[1][11] This guide employs this strategy to construct a foundational, data-driven hypothesis for the properties of this compound.
Prediction of Foundational Physicochemical Properties
A molecule's fundamental physicochemical characteristics govern its interaction with biological systems. Parameters such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are the cornerstones of "drug-likeness" and are predictive of oral bioavailability. The widely accepted Lipinski's Rule of Five provides a framework for evaluating these properties.[12]
Protocol 2.1: Physicochemical Property Prediction using SwissADME
This protocol outlines the use of the SwissADME web server, a free and robust tool for predicting the properties of small molecules.[3]
-
Navigate to the Resource: Access the SwissADME web server.
-
Input Molecular Structure: In the input field, provide the canonical SMILES string for this compound: C1CC1c2nc(Cl)no2.
-
Execute Prediction: Initiate the analysis by clicking the "Run" button.
-
Data Compilation: Collect the predicted values for MW, logP (consensus), logS (ESOL), TPSA, and the number of Hydrogen Bond Acceptors (HBA) and Donors (HBD) from the results page.
Sources
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A Strategic Approach to the Preliminary Biological Evaluation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
A Technical Guide for Drug Discovery Professionals
Foreword: Charting the Course for a Novel Heterocycle
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a chloro group and a cyclopropyl moiety to this core, as in 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, presents a unique chemical entity with untapped therapeutic potential. This guide outlines a comprehensive and logically staged preliminary biological screening cascade designed to elucidate the bioactivity profile of this novel compound. As a Senior Application Scientist, the following framework is proposed not as a rigid protocol, but as a strategic, decision-based workflow. Each stage is designed to build upon the last, providing a robust dataset for informed go/no-go decisions in the early stages of drug discovery.
Section 1: Foundational Physicochemical and Cytotoxicity Profiling
Before embarking on specific therapeutic-area screening, a foundational understanding of the compound's intrinsic properties and its general effect on cell viability is paramount. This initial phase serves to identify a suitable concentration range for subsequent assays and to flag any overt cytotoxicity that might preclude further development.
Physicochemical Characterization
A preliminary assessment of the compound's solubility and stability is crucial for ensuring reliable and reproducible results in subsequent biological assays.
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate to create a concentration gradient.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation and Analysis: Incubate the plate at room temperature and measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Interpretation: The concentration at which precipitation is observed is determined as the kinetic solubility.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity is a critical step to determine its therapeutic window. We will employ two common colorimetric assays, the MTT and XTT assays, which measure cellular metabolic activity as an indicator of cell viability.[3][4]
Experimental Protocol: MTT/XTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.
-
MTT/XTT Addition:
-
For MTT assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[3] Solubilize the formazan crystals with a solubilization buffer.
-
For XTT assay: Add the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent, which is reduced by metabolically active cells to a water-soluble formazan product.[4][5]
-
-
Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |
| HeLa | MTT | 24 | |
| HeLa | MTT | 48 | |
| A549 | XTT | 24 | |
| A549 | XTT | 48 | |
| HEK293 | MTT | 24 | |
| HEK293 | XTT | 48 |
Causality Behind Experimental Choices: The use of both a cancerous and a non-cancerous cell line provides an initial indication of the compound's potential for selective anti-cancer activity. The MTT and XTT assays are chosen for their robustness and high-throughput capabilities.[5][6]
Workflow Visualization: Foundational Profiling
Caption: Initial physicochemical and cytotoxicity screening workflow.
Section 2: Broad-Spectrum Antimicrobial Screening
Given that 1,2,4-oxadiazole derivatives have demonstrated antimicrobial properties, a broad-spectrum screening against a panel of clinically relevant bacteria and fungi is a logical next step.[7]
Antibacterial Susceptibility Testing
The agar disk diffusion method will be employed for an initial qualitative assessment of antibacterial activity, followed by the broth microdilution method to determine the minimum inhibitory concentration (MIC).[8]
Experimental Protocol: Agar Disk Diffusion and Broth Microdilution
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.[9]
-
Agar Disk Diffusion:
-
Inoculate Mueller-Hinton agar plates with the bacterial strains.
-
Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubate the plates and measure the diameter of the zone of inhibition around the disks.[8]
-
-
Broth Microdilution:
-
Perform serial dilutions of the compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates and determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.[8]
-
Antifungal Susceptibility Testing
Similar to the antibacterial screening, a combination of disk diffusion and broth microdilution will be used to assess antifungal activity against common fungal pathogens.
Experimental Protocol: Antifungal Susceptibility
-
Fungal Strains: A panel of yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger) will be used.
-
Disk Diffusion and Broth Microdilution: The protocols are similar to those for antibacterial testing, but with appropriate fungal growth media (e.g., Sabouraud Dextrose Agar/Broth) and incubation conditions.
Data Presentation: Antimicrobial Activity Summary
| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | Gram-positive | ||
| B. subtilis | Gram-positive | ||
| E. coli | Gram-negative | ||
| P. aeruginosa | Gram-negative | ||
| C. albicans | Yeast | ||
| A. niger | Mold |
Workflow Visualization: Antimicrobial Screening Cascade
Caption: A two-pronged approach for antimicrobial screening.
Section 3: Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities that could lead to late-stage drug attrition.[10][11][12]
In Vitro Metabolic Stability
This assay evaluates the compound's susceptibility to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate this compound with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining amount of the parent compound using liquid chromatography-mass spectrometry (LC-MS).
-
Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
RED Device Setup: Add the compound to human plasma in one chamber of a RED device, with buffer in the other chamber, separated by a semipermeable membrane.
-
Equilibration: Allow the system to reach equilibrium.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS.
-
Calculation: Calculate the percentage of the compound bound to plasma proteins.
hERG Inhibition Assay
Inhibition of the hERG potassium ion channel can lead to cardiotoxicity, a major reason for drug withdrawal.[13] An early assessment of this potential liability is essential.
Experimental Protocol: Automated Patch Clamp
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.
-
Data Analysis: Determine the IC50 for hERG inhibition.
Data Presentation: Early ADME/Tox Profile
| Assay | Parameter | Result |
| Microsomal Stability | t1/2 (min) | |
| Plasma Protein Binding | % Bound | |
| hERG Inhibition | IC50 (µM) |
Workflow Visualization: Early ADME/Tox Assessment
Caption: Parallel assessment of key ADME/Tox parameters.
Conclusion and Future Directions
The preliminary biological screening of this compound, as outlined in this guide, provides a robust and efficient framework for its initial characterization. The data generated from these assays will enable a comprehensive evaluation of the compound's potential as a therapeutic agent and will guide subsequent, more focused investigations into its mechanism of action and in vivo efficacy. A positive outcome from this screening cascade would warrant further exploration, including target identification studies, lead optimization, and in vivo proof-of-concept experiments.
References
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- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
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- STEMCELL Technologies. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial....
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- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Springer Nature. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- PubMed. (2019, August 4). Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors.
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Methodological & Application
Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: An Experimental Protocol for Researchers
Introduction
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile bioisostere for amide and ester groups, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This five-membered heterocycle is a key structural component in a wide array of pharmacologically active compounds. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a focal point of contemporary drug discovery programs.[3] This application note provides a detailed, two-step experimental protocol for the synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a compound with potential applications in agrochemical and pharmaceutical research.
The synthetic strategy detailed herein involves the initial preparation of a key intermediate, cyclopropanecarboximidamide, N-hydroxy- (cyclopropyl amidoxime), from cyclopropanecarbonitrile. This is followed by a one-pot reaction with chloroacetyl chloride, leading to the formation of the target this compound. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental rationale.
Reaction Scheme
The overall synthesis is a two-stage process, beginning with the formation of the amidoxime intermediate, followed by its acylation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.
Step 1: Synthesis of Cyclopropanecarboximidamide, N-hydroxy- (2)
Cyclopropanecarbonitrile (1) reacts with hydroxylamine to yield Cyclopropanecarboximidamide, N-hydroxy- (2).
Step 2: Synthesis of this compound (4)
Cyclopropanecarboximidamide, N-hydroxy- (2) undergoes acylation with Chloroacetyl chloride (3), followed by in-situ cyclization to form this compound (4).
Experimental Workflow Diagram
Sources
In vitro assay development for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Topic: In Vitro Assay Development for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of this compound
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] Compounds incorporating this ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] this compound is a novel investigational compound belonging to this class. The strategic placement of a chloro group at the 3-position and a cyclopropyl moiety at the 5-position suggests high electrophilicity and unique conformational constraints that may confer specific inhibitory activity against key biological targets.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will proceed under the hypothesis, based on the activities of related oxadiazole analogs, that this compound may act as an inhibitor of a critical enzyme in disease pathology.[2][6][7] For the purpose of this guide, we will focus on developing assays for a hypothetical target: Serine/Threonine Kinase X (STK-X) , a putative enzyme involved in a pro-inflammatory signaling cascade.
The development of robust and reliable assays is the cornerstone of early-stage drug discovery, enabling the accurate determination of a compound's potency, selectivity, and mechanism of action.[8][9][10] This document outlines a two-tiered approach: a primary biochemical assay to quantify direct enzyme inhibition and a secondary cell-based assay to assess activity in a more physiologically relevant context.
Part 1: Primary Biochemical Assay - STK-X Inhibition
The primary objective is to determine if this compound directly inhibits the enzymatic activity of STK-X in a purified, cell-free system. We will develop a luminescence-based kinase activity assay that measures ATP consumption.
Principle of the Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. As STK-X phosphorylates its substrate, it consumes ATP. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the amount of remaining ATP. Therefore, a decrease in luminescent signal relative to a no-enzyme control indicates kinase activity, and the reversal of this decrease by the test compound indicates inhibition.
Experimental Workflow: STK-X Biochemical Assay
Caption: Workflow for the STK-X biochemical inhibition assay.
Detailed Protocol: STK-X Luminescence-Based Inhibition Assay
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Ensure all components are of high purity.
- ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should be optimized to be at or near the Km of ATP for STK-X to ensure sensitive detection of competitive inhibitors.
- Enzyme/Substrate Solution: Prepare a 2X STK-X enzyme and substrate peptide solution in kinase buffer. The optimal concentrations of both must be predetermined during assay development to yield a robust signal window.
- Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
2. Assay Procedure (384-well Plate Format):
- Add 2.5 µL of the compound serial dilutions to the appropriate wells of a white, opaque 384-well plate. For controls, add 2.5 µL of DMSO.
- Add 5 µL of the 2X STK-X/substrate solution to all wells except the "no enzyme" control wells. To these, add 5 µL of kinase buffer with substrate only.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
- Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the reaction and detect remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega) to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Controls:
- 100% Activity Control (Negative Control): DMSO + Enzyme + Substrate + ATP
- 0% Activity Control (Positive Control): DMSO + No Enzyme + Substrate + ATP
- Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [(Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)])
- IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Validation and Data Interpretation
A robust assay is self-validating.[11] Key performance metrics must be established to ensure data quality.
| Parameter | Acceptance Criterion | Rationale |
| Z'-factor | > 0.5 | Measures the statistical separation between the positive and negative controls, indicating assay robustness for high-throughput screening. |
| Signal-to-Background (S/B) | > 10 | Ensures a sufficient dynamic range for detecting inhibition. Calculated as the mean signal of the negative control divided by the mean signal of the positive control. |
| DMSO Tolerance | < 15% effect at max concentration | Confirms that the solvent used for compound dilution does not interfere with the assay. |
| IC₅₀ Reproducibility | < 3-fold variation across runs | Demonstrates the consistency and reliability of the potency measurement over time. |
Part 2: Secondary Cellular Assay - Target Engagement & Pathway Modulation
After confirming direct enzymatic inhibition, the next logical step is to assess whether this compound can engage STK-X within a cellular environment and modulate its downstream signaling. For this, we will develop a cell-based assay to measure the phosphorylation of a known downstream substrate of STK-X.
Principle of the Assay
We will use a human cell line (e.g., HeLa or A549, known for their use in cytotoxicity studies of oxadiazoles[12]) that expresses STK-X. The cells will be stimulated with an agonist (e.g., a cytokine) to activate the STK-X pathway, leading to the phosphorylation of its downstream target, "Substrate-P". Following treatment with our test compound, we will quantify the levels of phosphorylated Substrate-P using an immunoassay format, such as an AlphaLISA® or HTRF® assay. A reduction in the phosphorylated substrate signal indicates cellular target engagement and pathway inhibition.
Experimental Workflow: Cellular Target Engagement Assay
Caption: Workflow for the cell-based STK-X pathway inhibition assay.
Detailed Protocol: Cellular Phospho-Substrate Immunoassay
1. Cell Culture and Plating:
- Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
- Seed cells into a 96-well cell culture plate at a pre-optimized density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Prepare serial dilutions of this compound in serum-free media.
- Remove media from the cells and replace it with media containing the compound dilutions. Incubate for 1-2 hours.
- Add the stimulating agonist at a pre-determined EC₈₀ concentration to all wells except the unstimulated controls.
- Incubate for the optimal stimulation time (e.g., 30 minutes).
3. Cell Lysis and Detection:
- Aspirate the media and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
- Transfer a small volume of the cell lysate to a 384-well shallow-well assay plate.
- Add the detection reagents, which typically consist of antibody-conjugated donor and acceptor beads specific for the phosphorylated form of Substrate-P.
- Incubate the plate in the dark at room temperature as per the manufacturer's instructions.
- Read the plate on a compatible plate reader (e.g., an EnVision® reader for AlphaLISA®).
4. Parallel Cytotoxicity Assessment:
- It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of Substrate-P phosphorylation is not due to cell death.[12] The IC₅₀ for cytotoxicity should be significantly higher than the IC₅₀ for pathway inhibition.
Data Interpretation and Expected Outcomes
| Scenario | Biochemical IC₅₀ | Cellular IC₅₀ | Cytotoxicity IC₅₀ | Interpretation |
| Ideal Inhibitor | 50 nM | 200 nM | > 20 µM | The compound is a potent direct inhibitor of STK-X, is cell-permeable, and engages its target in cells at non-toxic concentrations. |
| Poor Permeability | 50 nM | > 20 µM | > 20 µM | The compound inhibits the isolated enzyme but cannot effectively reach its target inside the cell. |
| Non-specific Toxicity | 50 nM | 250 nM | 300 nM | The observed cellular activity is likely due to general cytotoxicity rather than specific target inhibition. |
Conclusion
This application note provides a strategic and detailed guide for the initial in vitro evaluation of this compound. By systematically employing a primary biochemical assay followed by a secondary cell-based assay, researchers can efficiently determine the compound's inhibitory potency, cellular efficacy, and therapeutic window. This structured approach, grounded in the principles of modern assay development, ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.[9][13] The diverse biological activities reported for the oxadiazole class underscore the potential of this novel compound, warranting a thorough investigation of its mechanism of action.[14][15]
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Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
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Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (n.d.). University of Oxford. Available at: [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). National Institutes of Health. Available at: [Link]
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In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online. Available at: [Link]
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Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). ResearchGate. Available at: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Available at: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]
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Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025). ResearchGate. Available at: [Link]
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- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
Section 1: Compound Profile: 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
An Application Guide for the Characterization and Use of Novel 1,2,4-Oxadiazole Derivatives as Chemical Probes
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif for Chemical Probe Development
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its metabolic stability and capacity to act as a bioisostere for ester and amide functionalities make it a "privileged structure" for developing pharmacologically active agents.[4][5] Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6][7] This versatility makes them an excellent starting point for the development of chemical probes—small, selective molecules used to interrogate biological systems and validate protein targets.[8][9]
This guide outlines a comprehensive framework for the characterization and application of novel 1,2,4-oxadiazole derivatives as chemical probes. While we will use the specific compound 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole as a structural example, it is important to note that its specific biological targets and activity profile are not extensively documented in public literature. Therefore, the protocols and workflows described herein are designed as a general, robust strategy applicable to any new compound from this chemical class, guiding researchers from initial synthesis to cellular target validation and downstream pathway analysis.
A chemical probe must be well-characterized, both physically and chemically. The starting point for any investigation is to understand the fundamental properties of the molecule.
Physicochemical Properties
The properties of our example compound, this compound, are summarized below. These values are critical for designing experiments, as they influence solubility in assay buffers, cell permeability, and potential for non-specific interactions.
| Property | Value | Data Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem[10] |
| Molecular Weight | 144.56 g/mol | PubChem[10] |
| Monoisotopic Mass | 144.00903 Da | PubChem[10] |
| Predicted XlogP | 1.7 | PubChem[10] |
| InChIKey | CROPSQMCIJGGOL-UHFFFAOYSA-N | PubChem[10] |
Synthesis of the 3,5-Disubstituted 1,2,4-Oxadiazole Core
The synthesis of 1,2,4-oxadiazoles is well-established, providing a reliable path to generating novel derivatives for screening. A common and effective method is the one-pot reaction of amidoximes with carboxylic acids, often activated by a coupling agent.[2] This approach offers high yields and accommodates a wide range of functional groups, which is essential for building a library of diverse compounds for structure-activity relationship (SAR) studies.
Below is a generalized workflow for synthesizing a compound like this compound.
Caption: Generalized synthetic workflow for 1,2,4-oxadiazoles.
Section 2: A Step-by-Step Framework for Chemical Probe Validation
The utility of a chemical probe is defined by its potency, selectivity, and demonstrated on-target activity in a relevant biological context.[8][9] The following workflow provides a logical progression from an uncharacterized "hit" compound to a validated chemical probe.
Caption: Workflow for validating a novel chemical probe.
Protocol: Cellular Target Engagement via Thermal Shift Assay (CETSA)
Causality: The foundational principle of CETSA is that a protein becomes more thermally stable when bound to a ligand (our chemical probe). By heating cells treated with the probe and measuring the amount of soluble protein remaining at different temperatures, we can directly observe target engagement. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is strong evidence of binding in a physiological environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line like MCF-7[6]) to ~80% confluency.
-
Treat cells with various concentrations of the 1,2,4-oxadiazole probe (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of the supernatant samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensity for each temperature point and treatment condition.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein remaining versus temperature for each probe concentration.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A dose-dependent increase in Tm in the presence of the probe indicates direct target engagement.
-
Self-Validation: The inclusion of a vehicle control is critical to establish the baseline melting curve of the target protein. A dose-response relationship provides confidence that the observed thermal shift is a specific effect of the compound and not an artifact. For further validation, an orthogonal control, such as a structurally similar but inactive analog of the probe, should show no shift in Tm.
Protocol: Downstream Pathway Analysis via Western Blot
Causality: Once target engagement is confirmed, the next logical step is to determine the functional consequence of this interaction. If the probe inhibits a kinase, for example, the phosphorylation of its downstream substrates should decrease. This protocol measures changes in the phosphorylation state or total protein levels of key pathway components.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours if studying a growth factor-stimulated pathway.
-
Pre-treat cells with the 1,2,4-oxadiazole probe at its effective concentration (determined from prior dose-response experiments, e.g., 1 µM) or vehicle control for 1-2 hours.
-
If applicable, stimulate the cells with a relevant agonist (e.g., EGF, TNF-α) for a short period (e.g., 15-30 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Scrape the cell lysates, collect, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against the target of interest (e.g., phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities using imaging software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or a total protein antibody for the target of interest (e.g., total AKT).
-
Normalize the signal of the protein of interest to the loading control. A decrease in the normalized signal in probe-treated samples compared to the control indicates a downstream effect.
-
Section 3: Hypothetical Application and Pathway Visualization
Let us hypothesize that through the validation workflow, this compound was identified as a potent and selective inhibitor of a hypothetical protein, "Kinase X," which is upstream of the well-known PI3K/AKT signaling pathway.
Caption: Hypothetical signaling pathway inhibited by the probe.
In this model, the application of our validated probe would be expected to decrease the phosphorylation of PI3K and subsequently reduce the phosphorylation of AKT and mTOR. This hypothesis can be directly tested using the Western Blot protocol detailed in Section 2.2, by probing for the phosphorylated forms of these downstream proteins. Such an experiment would provide definitive evidence of the probe's mechanism of action in a cellular context.
References
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Bala, S., et al. (2014). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
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Patel, K., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]
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S. P, S., et al. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Various Authors. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. De Gruyter. Available at: [Link]
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Gomha, S. M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
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de Oliveira, C. S. A., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]
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Kumar, D., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
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Polothi, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
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Wróbel, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Zablotskaya, A., et al. (2024). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at: [Link]
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Shaik, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. Available at: [Link]
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for 1,2,4-Oxadiazole Libraries
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous clinically approved drugs and investigational compounds.[1][2][3][4] Its metabolic stability and role as a bioisostere for amides and esters make it a highly attractive core for medicinal chemistry programs.[2] The exploration of large, diverse 1,2,4-oxadiazole libraries necessitates robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate these libraries, identifying "hit" compounds that modulate biological targets of interest and serve as the starting point for drug discovery campaigns.[5][6][7][8]
This document provides a comprehensive guide to the strategic development, validation, and execution of HTS assays tailored for screening 1,2,4-oxadiazole libraries. Moving beyond a simple recitation of steps, this guide elucidates the causal logic behind experimental design, data interpretation, and quality control, empowering researchers to generate high-quality, actionable data. We will cover the critical decision-making process for assay selection, provide detailed protocols for both biochemical and cell-based formats, and outline a systematic workflow for hit confirmation and triage.
Section 1: The Strategic Foundation: Assay Selection & Development
The success of any HTS campaign is predicated on the selection and development of a biologically relevant and technically robust assay. The choice is dictated by the target class and the specific biological question being addressed, not by the chemical nature of the library itself. However, the physicochemical properties of the library compounds, including potential for autofluorescence or aggregation, must be considered during the development phase to mitigate artifacts.
A Logic-Driven Approach to Assay Selection
The path from a biological target to a validated HTS assay involves a series of critical decisions. The primary distinction lies between biochemical (cell-free) assays, which measure direct interactions with a molecular target, and cell-based assays, which provide a more physiologically relevant context by measuring a compound's effect within a living cell.[5][9][10]
Caption: Decision workflow for selecting an appropriate HTS assay format.
Common HTS Technologies
Biochemical Assays: These assays are indispensable for studying direct molecular interactions, such as enzyme inhibition or receptor binding.[10][11]
-
Fluorescence-Based Assays: This is the most common readout method in HTS due to its high sensitivity, versatility, and amenability to miniaturization.[11][12] Technologies include Fluorescence Intensity (FI), Fluorescence Polarization (FP) for binding events, and Förster Resonance Energy Transfer (FRET) for proximity-based measurements.[13]
-
Luminescence-Based Assays: These assays offer an exceptional signal-to-noise ratio because they do not require an external light source for excitation, thereby eliminating background from compound autofluorescence.[14][15] Common applications include luciferase-based reporter gene assays and proximity assays like Bioluminescence Resonance Energy Transfer (BRET) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).[14][16]
Cell-Based Assays: These assays measure a compound's effect in a more complex biological system, providing data with higher physiological relevance.[5]
-
Reporter Gene Assays: These are workhorses of cell-based screening, where the activity of a signaling pathway is linked to the expression of a reporter protein like luciferase or Green Fluorescent Protein (GFP).[5]
-
High-Content Imaging (HCI): HCI platforms use automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously, providing rich, multiparametric data on a compound's effects.[6][17]
Label-Free Technologies: These methods detect biomolecular interactions without the use of fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.[18][19] While often lower in throughput, technologies like Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS) are powerful tools for hit validation and mechanistic studies.[20][21]
Assay Development and Miniaturization
Adapting a benchtop assay for HTS requires rigorous optimization and miniaturization, typically from 96-well to 384- or 1536-well formats, to reduce reagent costs and increase throughput.[7][8][22]
| Parameter | Rationale for Optimization | Typical Target Range |
| Substrate/Ligand Conc. | Balance between robust signal and sensitivity to inhibition. Often set at or below the Km or Kd. | Varies by target |
| Enzyme/Cell Conc. | Ensure the reaction is in the linear range and produces a sufficient signal window. | Varies by target |
| Incubation Time | Allow sufficient time for the biological reaction to proceed and for compounds to exert their effect, while remaining within a practical timeframe for automation. | 30 min - 24 hr |
| DMSO Tolerance | Compounds are stored in DMSO; the assay must tolerate the final concentration without significant loss of activity.[23] | < 1% final concentration |
| Reagent Stability | All reagents must be stable for the duration of a screening run (typically 4-8 hours) on automated platforms.[23] | >90% activity over 8 hr |
Section 2: Ensuring Data Integrity: Assay Validation & Quality Control
The primary goal of assay validation is to demonstrate that the method is acceptable for its intended purpose.[9] A validated HTS assay is robust, reproducible, and generates data that reliably distinguishes between active and inactive compounds.[23]
The HTS Workflow: A Self-Validating System
A successful HTS campaign is a multi-stage process where each step provides a quality check for the next. The workflow is designed to systematically reduce a large library to a small number of high-confidence hits.
Caption: The integrated high-throughput screening and hit discovery workflow.
Key Statistical Metrics for Assay Performance
The robustness of an HTS assay is quantified using several statistical parameters calculated from the signals of positive and negative controls on each plate.[9]
| Metric | Formula | Definition & Purpose | Acceptance Criterion |
| Signal-to-Background (S/B) | Mean(Signalmax) / Mean(Signalmin) | The dynamic range of the assay. A higher S/B indicates a larger window to detect compound activity. | > 3 (assay dependent) |
| Coefficient of Variation (%CV) | [SD(Signal) / Mean(Signal)] * 100 | A measure of data variability. Low %CV indicates high precision. Calculated for both max and min signals. | < 20%[23] |
| Z'-Factor | 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|] | A measure of assay quality that combines the dynamic range and data variation. It reflects the separation between the distributions of the positive and negative controls. | Z' > 0.5 [22] |
Protocol: Pre-Screen Assay Validation
This protocol must be completed successfully before initiating a pilot or full library screen.[23]
-
Objective: To confirm the HTS assay is robust, reproducible, and suitable for screening.
-
Materials: All assay-specific reagents, control compounds (positive and negative), and 384-well assay plates.
-
Procedure:
-
Reagent Stability: Prepare a bulk solution of each critical reagent (e.g., enzyme, cell suspension). Aliquot and store under proposed assay conditions (e.g., room temperature on a robotic deck). At T=0, 2, 4, and 8 hours, run a control plate and confirm that the S/B and Z'-factor remain within acceptable limits.[23]
-
DMSO Tolerance: Set up the assay with increasing final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%). Identify the highest concentration that does not inhibit the positive control signal by more than 10-20%.[23] This concentration will be the maximum allowable in the screen.
-
Plate Uniformity Assessment: Prepare three 384-well plates. Fill half the wells (e.g., alternating columns) with positive control solution and the other half with negative control solution.
-
Incubate and process the plates according to the HTS protocol.
-
Data Analysis:
-
Calculate the %CV for both the positive and negative control wells on each plate.
-
Calculate the S/B ratio and Z'-factor for each plate.
-
Plot the signal of all wells on each plate as a heat map to visually inspect for systematic errors, such as "edge effects" (where wells at the edge of the plate behave differently).
-
-
Acceptance Criteria: The assay is considered validated for HTS when, across at least three independent runs, the average Z'-factor is consistently > 0.5 and the %CV for controls is < 20%.[22][23]
-
Section 3: Detailed HTS Protocols
The following are representative, detailed protocols for common assay formats used to screen small molecule libraries.
Protocol 1: Biochemical HTS - Kinase Inhibition using Fluorescence Polarization (FP)
-
Principle: This assay measures the inhibition of a kinase by detecting the binding of a fluorescently labeled peptide tracer to an antibody that specifically recognizes the phosphorylated form of the substrate. When the tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. If the kinase is inhibited by a compound, the substrate is not phosphorylated, the tracer cannot bind the antibody, and it tumbles rapidly, emitting depolarized light.
-
Materials:
-
Kinase enzyme and peptide substrate.
-
Fluorescently labeled tracer peptide.
-
Phospho-specific antibody.
-
ATP, MgCl₂, DTT.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM EDTA).
-
Positive Control: Staurosporine (potent, non-specific kinase inhibitor).
-
Negative Control: DMSO.
-
1,2,4-Oxadiazole library plates (10 mM in DMSO).
-
Low-volume 384-well black assay plates.
-
-
Instrumentation:
-
Acoustic liquid handler (e.g., Labcyte Echo).
-
Multi-mode plate reader with FP capability.
-
Automated plate handling system.
-
-
Procedure:
-
Using an acoustic liquid handler, transfer 50 nL of compounds from the 1,2,4-oxadiazole library plates into the 384-well assay plates. Transfer 50 nL of Staurosporine (to a final concentration of 1 µM) to positive control wells and 50 nL of DMSO to negative control wells.
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 5 µL to all wells.
-
Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to all wells to initiate the kinase reaction. The final volume is 10 µL and the final compound concentration is 50 µM.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to mix.
-
Incubate at room temperature for 60 minutes.
-
Prepare a detection mixture containing the FP tracer and the phospho-specific antibody in Stop Buffer. Add 10 µL to all wells to stop the reaction and initiate the detection step.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plates on a multi-mode reader using an appropriate FP filter set (e.g., Ex: 485 nm, Em: 530 nm). The reader will measure both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) units.
-
-
Data Analysis:
-
Average the mP values for the positive (min signal) and negative (max signal) controls.
-
Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - [(mP_compound - mP_min) / (mP_max - mP_min)])
-
Select hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Protocol 2: Cell-Based HTS - Nuclear Receptor Antagonism using a Luciferase Reporter Assay
-
Principle: This assay utilizes a cell line (e.g., HepG2) stably transfected with two constructs: one expressing the nuclear receptor of interest (e.g., FXR) and another containing a luciferase reporter gene downstream of a promoter with response elements for that receptor.[24] An agonist will activate the receptor, driving luciferase expression and light production. An antagonist from the 1,2,4-oxadiazole library will block this activation.
-
Materials:
-
HepG2 cells stably expressing the FXR receptor and a luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).
-
Agonist: Chenodeoxycholic acid (CDCA).
-
Positive Control Antagonist: A known FXR antagonist.
-
Negative Control: DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
384-well solid white tissue culture-treated plates.
-
-
Instrumentation:
-
Acoustic liquid handler.
-
Automated cell culture and liquid handling equipment.
-
Luminescence plate reader.
-
-
Procedure:
-
Using an automated dispenser, seed 20 µL of the reporter cell suspension (e.g., at 5,000 cells/well) into the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Using an acoustic liquid handler, transfer 50 nL of compounds, positive controls, and negative controls to the cell plates.
-
Immediately after compound addition, add the agonist (CDCA) to all wells (except for neutral control wells) to a final concentration equal to its EC₈₀. This ensures the assay is sensitive to antagonists.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to all wells. This single reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plates on a luminescence plate reader, measuring relative light units (RLU).
-
-
Data Analysis:
-
Average the RLU values for the positive control (agonist + antagonist, min signal) and negative control (agonist + DMSO, max signal) wells.
-
Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - [(RLU_compound - RLU_min) / (RLU_max - RLU_min)])
-
Select hits based on a pre-defined inhibition threshold.
-
Section 4: From Raw Data to Confirmed Hits: A Triage Strategy
A primary screen will inevitably identify compounds that are artifacts of the screening technology (false positives) or have undesirable properties. A systematic hit triage cascade is essential to focus medicinal chemistry efforts on the most promising chemical matter.[7]
Caption: A systematic workflow for hit triage and validation.
-
Hit Confirmation: Primary hits are re-tested, often from a freshly sourced powder sample, in the primary assay to confirm activity and rule out errors from library plating or compound degradation.[25]
-
Dose-Response Determination: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold dilution series) to determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screening: This is a critical step to eliminate compounds that interfere with the assay technology. For the FP assay, a counter-screen might involve testing compounds in the absence of the kinase to identify autofluorescent molecules. For the luciferase assay, a counter-screen against a constitutively active promoter can identify non-specific luciferase inhibitors.[7]
-
Orthogonal Validation: Hits are tested in a secondary assay that relies on a different detection technology (e.g., a label-free SPR or MS-based assay) to confirm that the observed biological activity is real and not an artifact of the primary assay format.[25]
-
Hit Expansion (SAR): Analogs of the validated hits are sourced or synthesized to begin building a structure-activity relationship (SAR), providing crucial early insights for a medicinal chemistry program.[7]
Section 5: Troubleshooting Common HTS Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Low S/B ratio.2. High data variability (%CV > 20%).3. Reagent instability or degradation. | 1. Re-optimize reagent concentrations.2. Check liquid handling precision; ensure proper mixing.3. Perform reagent stability studies; use fresh reagents. |
| High %CV (>20%) | 1. Inaccurate/imprecise liquid handling.2. Incomplete mixing of reagents in wells.3. Cell plating non-uniformity. | 1. Calibrate and maintain pipettors/dispensers.2. Add a brief centrifugation step after reagent addition.3. Optimize cell seeding protocol; gently swirl cell suspension before dispensing. |
| Systematic Plate Drifts (Edge Effects) | 1. Uneven temperature incubation.2. Evaporation from edge wells.3. Stacking plates before they reach thermal equilibrium. | 1. Use a high-quality, uniform incubator.2. Use breathable plate seals; avoid prolonged incubations.3. Allow plates to equilibrate to room temp before stacking. |
| High Rate of False Positives | 1. Compound autofluorescence (in FI/FP assays).2. Compound aggregation.3. Non-specific cytotoxicity (in cell-based assays). | 1. Implement a counter-screen for autofluorescence.2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.3. Run a parallel cytotoxicity counter-screen. |
References
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Application Note & Protocols: A Multi-Assay Framework for Evaluating the Efficacy and Selectivity of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole as a Putative IDO1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, technically detailed guide for evaluating the cellular efficacy of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a small molecule featuring a common medicinal chemistry scaffold. Given the prevalence of oxadiazole derivatives as enzyme inhibitors, we present a framework of cell-based assays to characterize this compound as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a high-value target in cancer immunotherapy.[1][2] The protocols herein describe an integrated approach, beginning with a primary efficacy assay to quantify IDO1 inhibition, followed by essential secondary assays to assess off-target cytotoxicity and determine a selectivity window. This multi-assay strategy ensures a robust and reliable assessment of the compound's potential as a specific therapeutic agent.
Scientific Rationale: Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[1][2] This activity is a cornerstone of an immunosuppressive mechanism frequently exploited by tumors to evade immune surveillance.[2] The expression of IDO1 is strongly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), in the tumor microenvironment.[3][4] The resulting depletion of tryptophan and accumulation of its metabolites, collectively known as kynurenines, directly suppresses T-cell proliferation and promotes an immunotolerant state.[1][2] Therefore, small molecule inhibitors that block IDO1 activity are of significant interest as agents that can restore anti-tumor immunity.
IDO1 Signaling and Point of Inhibition
The following pathway illustrates the induction of IDO1 and the mechanism by which inhibitors can restore an immune-permissive environment.
Caption: IFN-γ induces IDO1 expression, leading to immunosuppression.
Primary Efficacy Assay: IDO1 Activity in a Cellular Context
The primary goal is to determine if this compound can inhibit IDO1 activity within a relevant cellular model. This assay uses a human cell line known to upregulate functional IDO1 upon IFN-γ stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer).[1][5][6][7] The inhibitory activity is quantified by measuring the reduction in kynurenine secreted into the cell culture medium.
Workflow for Cellular IDO1 Inhibition Assay
Caption: Workflow for measuring compound-mediated IDO1 inhibition.
Protocol 2.1: Colorimetric Measurement of Kynurenine
This protocol is adapted from established methods for measuring IDO1 activity in cell culture.[1][3]
Materials:
-
HeLa or SKOV-3 cells
-
DMEM or McCoy's 5A Medium with 10% FBS
-
Recombinant Human IFN-γ
-
This compound (stock in DMSO)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent), 2% (w/v) in acetic acid
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[3] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
IDO1 Induction: The next day, add 100 µL of medium containing IFN-γ to each well to achieve a final concentration of 10-100 ng/mL.[1] Also include "un-induced" control wells that receive medium without IFN-γ. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Carefully remove the IFN-γ-containing medium from the wells and replace it with 200 µL of the compound-containing medium.
-
Controls: Include wells for "vehicle control" (medium with the same final concentration of DMSO used for the compound) and "un-induced control" (no IFN-γ, with vehicle).
-
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Detection: a. Carefully transfer 140 µL of supernatant from each well to a new 96-well plate. b. Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into the more stable kynurenine.[3] c. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[3] d. Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate. e. Add 100 µL of 2% p-DMAB reagent to each well and mix.[3] f. Incubate at room temperature for 10-15 minutes until a yellow color develops.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[3]
Secondary Assays: Assessing Off-Target Cytotoxicity
A critical aspect of drug development is ensuring that the observed efficacy is not a byproduct of general cytotoxicity.[8][9] A compound that kills cells will trivially reduce the output of any cellular enzyme. Therefore, it is mandatory to run parallel assays to determine the concentration at which this compound impacts cell viability.
Workflow for General Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity.
Protocol 3.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound for 48-72 hours, as described in steps 1 and 3 of Protocol 2.1 (without IFN-γ induction). Use a separate plate for this assay.
-
Reagent Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[11] Measure the absorbance at 570-590 nm.
Protocol 3.2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of viability.[12][13]
Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well opaque-walled plate by seeding and treating cells as described in Protocol 3.1.
-
Plate Equilibration: After the 48-72 hour treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Data Acquisition: Record luminescence using a plate luminometer.
Tertiary Assay: Apoptosis Induction
If significant cytotoxicity is observed, it is valuable to determine the mechanism of cell death. The Caspase-Glo® 3/7 Assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[16][17]
Protocol 4.1: Caspase-Glo® 3/7 Assay
This is another homogeneous "add-mix-measure" luminescent assay.[16]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as Protocol 3.2, treating cells with the compound for a duration known to induce apoptosis (typically 6-48 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Gently mix the contents and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Record luminescence with a plate luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Data Analysis and Interpretation
A successful evaluation integrates data from all assays to build a comprehensive profile of the compound's activity and selectivity.
Calculations:
-
Percent Inhibition/Viability: For all assays, data should be normalized to controls.
-
% Inhibition (IDO1) = 100 * (1 - (Sample_Abs - Uninduced_Abs) / (Vehicle_Abs - Uninduced_Abs))
-
% Viability = 100 * (Sample_Signal / Vehicle_Signal)
-
-
IC50/CC50 Determination: Plot the percent inhibition or viability against the log of the compound concentration. Use a non-linear regression (four-parameter logistic fit) to determine the IC50 (for IDO1 inhibition) and CC50 (for cytotoxicity).
-
Selectivity Index (SI): This ratio provides a quantitative measure of the compound's therapeutic window. A higher SI is desirable.
-
SI = CC50 (from Viability Assay) / IC50 (from IDO1 Assay)
-
Data Summary Table:
| Assay Type | Endpoint Measured | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Primary Efficacy | |||
| IDO1 Activity | Kynurenine Production | [IC50 Value] | CC50 / IC50 |
| Secondary Cytotoxicity | |||
| MTT Assay | Metabolic Activity | [CC50 Value] | - |
| CellTiter-Glo® | ATP Levels | [CC50 Value] | - |
| Tertiary Apoptosis | |||
| Caspase-Glo® 3/7 | Caspase-3/7 Activity | [EC50 Value] | - |
Interpretation: An ideal compound will exhibit a potent, low nanomolar to micromolar IC50 in the IDO1 activity assay while showing a CC50 in the cytotoxicity assays that is at least 10-fold, and preferably >100-fold, higher. A high Selectivity Index indicates that the compound inhibits the target enzyme at concentrations well below those that cause general cell death, suggesting a specific mechanism of action.
References
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Rezaei M, et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30838–30848. [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. [Link]
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ResearchGate. (n.d.). IDO1 is induced in Hela and A2EN cells but not in C33A and 293 cells treated with IFNγ. [Link]
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Staniszkul, M., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159). [Link]
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Ye, Z., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129267. [Link]
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Koczurkiewicz-Adamczyk, P., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 1-12. [Link]
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MDPI. (2022). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. [Link]
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Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. [Link]
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Creative BioMart. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. [Link]
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Koczurkiewicz-Adamczyk, P., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online, 10(1), 1-12. [Link]
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National Institutes of Health. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Anticancer Research. (2020). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. [Link]
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MDPI. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. [Link]
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National Institutes of Health. (2010). IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism. [Link]
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ResearchGate. (n.d.). IFN-γ induces IDO activity in the HeLa cell lines, the activity of which is inhibited by different IDO inhibitors. [Link]
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MDPI. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
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PNAS. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. [Link]
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Frontiers. (2018). Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression. [Link]
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PubMed Central. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. [Link]
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ResearchGate. (n.d.). Modulation of IDO1 and TDO2 by interferon gamma (IFN-γ) or dex. [Link]
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ASH Publications. (2010). The Immunoregulatory Enzyme Indoleamine 2,3-Dioxygenase (IDO1) Is Expressed by Natural Killer (NK) Cells During Cytokine-Mediated Activation. [Link]
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National Institutes of Health. (2010). IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4. [Link]
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PubMed Central. (2018). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. [Link]
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Application Notes & Protocols: In Vivo Evaluation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
This document provides a comprehensive framework for the preclinical in vivo evaluation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole , a novel chemical entity (NCE). Given the absence of published data for this specific molecule, this guide is built upon the well-established pharmacological potential of the 1,2,4-oxadiazole scaffold, which is prevalent in compounds showing anti-inflammatory, anti-cancer, and neurological activities.[1][2][3][4][5]
For the purpose of creating a detailed, actionable guide, we will proceed under the working hypothesis that This compound acts as a potent inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a wide range of inflammatory disorders.[6][7][8][9] Its inhibition is a significant therapeutic target. The principles, models, and protocols detailed herein are selected to rigorously test this hypothesis but are fundamentally adaptable for other potential mechanisms of action.
Part 1: Foundational In Vivo Characterization: Pharmacokinetics (PK)
Scientific Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A pharmacokinetic (PK) study determines if the compound achieves sufficient concentration in the bloodstream and target tissues to exert a biological effect.[10][11][12] This step is non-negotiable for interpreting subsequent efficacy data and for dose selection.
Protocol 1: Single-Dose Pharmacokinetic Profiling in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of this compound following intravenous (IV) and oral (PO) administration.
Animal Model:
-
Species: CD-1 or C57BL/6 mice (male, 8-10 weeks old).[13] Using a common outbred (CD-1) or inbred (C57BL/6) strain provides robust and comparable data.
-
Group Size: n=3-4 animals per time point per route.[13]
Materials:
-
Test Compound: this compound
-
Vehicle: A suitable vehicle must be determined based on the compound's solubility (e.g., 5% DMSO, 40% PEG400, 55% Saline). The vehicle must be non-toxic and inert.
-
Administration equipment: Dosing needles (gavage for PO, 27G for IV), syringes.[14]
-
Blood collection supplies: EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding.[10]
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the study.[15]
-
Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Doses are typically low for IV (e.g., 1-2 mg/kg) and higher for PO (e.g., 10-50 mg/kg) to account for bioavailability.[13]
-
Administration:
-
IV Group: Administer the compound via a single bolus injection into the lateral tail vein.[16]
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood (~50 µL) at designated time points. A typical serial bleeding schedule might be:
-
Sample Processing: Immediately place blood into EDTA tubes, mix gently, and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Presentation:
| Parameter | Route of Administration | Value (Units) |
| Dose | IV | 1 mg/kg |
| PO | 10 mg/kg | |
| Cmax (Peak Concentration) | IV | e.g., 1500 ng/mL |
| PO | e.g., 800 ng/mL | |
| Tmax (Time to Peak) | IV | e.g., 2 min |
| PO | e.g., 30 min | |
| AUC (Area Under the Curve) | IV | e.g., 2500 ngh/mL |
| PO | e.g., 4000 ngh/mL | |
| t½ (Half-life) | IV | e.g., 2.5 h |
| PO | e.g., 3.1 h | |
| Bioavailability (F%) | PO | Calculated |
Caption: Example table for summarizing key pharmacokinetic parameters.
Part 2: Target Engagement & Efficacy Models
Scientific Rationale: Based on our hypothesis, we need animal models where the NLRP3 inflammasome pathway is a key driver of pathology. We will use two well-validated models: an acute systemic inflammation model to quickly assess target engagement and a localized inflammation model to measure a clear physiological outcome (edema).
Hypothesized Mechanism: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, activates Caspase-1.[6][8] Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secreted forms, driving intense inflammation.[7][17][18] Our compound is hypothesized to interfere with the assembly or activation of this complex.
Caption: Hypothesized mechanism of action on the NLRP3 inflammasome pathway.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To assess the ability of the compound to suppress the production of key inflammatory cytokines (IL-1β, TNF-α) in an acute, systemic inflammation model driven by TLR4 and NLRP3 activation.[19][20][21][22]
Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Group Size: n=6-8 animals per group.
Experimental Groups:
-
Vehicle Control: Vehicle only, no LPS.
-
LPS Control: Vehicle + LPS.
-
Positive Control: Dexamethasone (e.g., 1-5 mg/kg, PO) + LPS.
-
Test Compound (Low Dose): Compound (e.g., 10 mg/kg, PO) + LPS.
-
Test Compound (High Dose): Compound (e.g., 50 mg/kg, PO) + LPS.
Procedure:
-
Compound Administration: Administer the vehicle, Dexamethasone, or test compound by oral gavage. The dosing time should be based on the Tmax determined in the PK study (e.g., 30-60 minutes before LPS).[23]
-
Inflammation Induction: Inject Lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg.[19] This sublethal dose induces a robust inflammatory response.[19]
-
Sample Collection: At 2-4 hours post-LPS injection (a peak time for cytokine release), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum and measure the concentrations of IL-1β and TNF-α using commercially available ELISA kits.
Expected Outcome: A successful compound will significantly reduce the serum levels of IL-1β compared to the LPS control group.
Caption: Experimental workflow for the LPS-induced inflammation model.
Protocol 3: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the compound's anti-inflammatory effect on a localized, measurable physiological outcome (edema).[23][24][25] This model involves both early (histamine, serotonin) and late-phase (prostaglandins, cytokines) inflammatory mediators.[25]
Animal Model:
-
Species: Wistar or Sprague-Dawley rats (male, 180-200g). Rats are often preferred for this model due to their larger paw size, which facilitates accurate measurement.[15][25]
-
Group Size: n=6 animals per group.
Experimental Groups:
-
Vehicle Control: Vehicle (PO) + Saline injection in paw.
-
Carrageenan Control: Vehicle (PO) + Carrageenan injection in paw.
-
Positive Control: Indomethacin (10 mg/kg, PO) + Carrageenan.[15]
-
Test Compound (Low Dose): Compound (e.g., 10 mg/kg, PO) + Carrageenan.
-
Test Compound (High Dose): Compound (e.g., 50 mg/kg, PO) + Carrageenan.
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, Indomethacin, or test compound by oral gavage 60 minutes prior to the carrageenan injection.[25]
-
Edema Induction: Inject 0.1 mL of 1% lambda-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the Carrageenan Control group.
-
Data Presentation:
| Group | Dose (mg/kg, PO) | Mean Edema Volume at 3h (mL) ± SEM | % Inhibition |
| Carrageenan Control | - | e.g., 0.85 ± 0.06 | 0% |
| Indomethacin | 10 | e.g., 0.34 ± 0.04 | 60% |
| Test Compound | 10 | e.g., 0.62 ± 0.05 | 27% |
| Test Compound | 50 | e.g., 0.41 ± 0.03 | 52% |
Caption: Example data table for the carrageenan-induced paw edema model. (***p < 0.001 vs. Control)
Part 3: Concluding Remarks and Future Directions
Successful outcomes in these models—specifically, a dose-dependent reduction in serum IL-1β in the LPS model and a significant inhibition of paw volume in the carrageenan model—would provide strong preliminary evidence for the in vivo anti-inflammatory activity of this compound, consistent with the hypothesized NLRP3 inflammasome inhibition.
Subsequent studies should aim to confirm the mechanism of action through ex vivo analysis of tissues for inflammasome components, explore efficacy in more complex, chronic disease models (e.g., collagen-induced arthritis), and conduct formal toxicology studies to establish a safety profile.
References
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The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers.[Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]
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The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PMC.[Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).[Link]
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The Signaling Pathways Regulating NLRP3 Inflammasome Activation. PubMed.[Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.[Link]
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Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity. Immunity.[Link]
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The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PMC - PubMed Central.[Link]
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Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. ScienceDirect.[Link]
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Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.[Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.[Link]
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Routes and Volumes of Administration in Mice. University of Wisconsin-Milwaukee.[Link]
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Focus on the Role of NLRP3 Inflammasome in Diseases. MDPI.[Link]
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Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology.[Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.[Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.[Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs.[Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.[Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.[Link]
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IACUC Routes of Administration Guidelines. Research & Innovation Office.[Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.[Link]
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NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis. PMC - NIH.[Link]
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1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate.[Link]
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NLRP3 Inflammasome and Inflammatory Diseases. PMC - PubMed Central.[Link]
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LPS Model of Systemic Inflammation. Melior Discovery.[Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.[Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.[Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.[Link]
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Oxadiazole: A highly versatile scaffold in drug discovery. Sci-Hub.[Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis.[Link]
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What is the best LPS-dose to induce chronic systemic inflammation to mice. ResearchGate.[Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife.[Link]
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Application Note: Formulation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole for Biological Studies
Introduction
The discovery of novel chemical entities with therapeutic potential is a cornerstone of drug development. 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound with structural motifs that suggest potential biological activity, as oxadiazole derivatives are known to exhibit a wide range of pharmacological effects.[1][2][3][4][5] However, like many small molecules emerging from discovery pipelines, it is anticipated to have low aqueous solubility, a significant hurdle for conducting meaningful in vitro and in vivo biological evaluations.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for biological studies. The principles and protocols outlined herein are broadly applicable to other poorly soluble investigational compounds.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for rational formulation development.[7] For a novel compound like this compound, initial characterization is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem |
| Molecular Weight | 144.56 g/mol | PubChem |
| Predicted XlogP | 1.7 | PubChem |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | To be determined | HPLC-UV |
| pKa | To be determined | Potentiometric titration or computational prediction |
Note: The XlogP value suggests moderate lipophilicity, which often correlates with low aqueous solubility.
Protocol 1: Initial Physicochemical Profiling
-
Purity Assessment (HPLC-UV/LC-MS):
-
Dissolve a small amount of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Develop a gradient HPLC method to assess purity. A C18 column is a good starting point.
-
Confirm the identity and purity using LC-MS to ensure the integrity of the test article.[8]
-
-
Aqueous Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the compound to purified water (and relevant biological buffers, e.g., PBS pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.[9]
-
-
Thermal Analysis (DSC):
-
Use DSC to determine the melting point and assess the solid-state properties (e.g., crystallinity) of the compound.[9] This information is crucial for some formulation approaches like solid dispersions.
-
Formulation Strategies for Preclinical Studies
The choice of formulation strategy depends on the intended biological study (in vitro vs. in vivo), the required dose, and the physicochemical properties of the compound.[6][10][11] For early-stage studies, simple and readily prepared formulations are often preferred.
In Vitro Formulation: DMSO-Based Stock Solutions
For most in vitro cell-based assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of poorly soluble compounds.[12]
-
High Solubilizing Capacity: DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
-
Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, allowing for dilution to working concentrations.
-
Toxicity Considerations: A key limitation is its cellular toxicity at higher concentrations. Therefore, the final concentration of DMSO in the assay should be minimized, typically to ≤0.5%, and a vehicle control must always be included.[12]
-
Calculation: Determine the mass of this compound needed for the desired volume and concentration (e.g., for 1 mL of a 10 mM solution, 1.446 mg is required).
-
Dissolution: Accurately weigh the compound into a sterile, conical-bottom vial. Add the calculated volume of anhydrous, sterile DMSO.
-
Solubilization: Vortex the solution until the compound is fully dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[12]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12][13]
Caption: Workflow for preparing working solutions from a DMSO stock.
Formulations for In Vivo Studies
For animal studies, formulations must be biocompatible, stable, and capable of delivering the required dose in a small volume.
For oral administration, a simple aqueous suspension can be effective, particularly for initial pharmacokinetic or efficacy studies.
-
Wetting Agents: Surfactants like Tween® 80 or sodium carboxymethylcellulose (CMC-Na) are used to wet the surface of the hydrophobic drug particles, preventing aggregation and improving dispersibility.[14]
-
Particle Size: The particle size of the suspended drug is critical for dissolution and absorption. Micronization of the bulk powder may be necessary.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) Tween® 80 and 0.5% (w/v) CMC-Na in sterile water.
-
Wetting: Weigh the required amount of this compound into a mortar. Add a small volume of the vehicle and triturate to form a uniform paste. This ensures complete wetting of the drug particles.
-
Suspension: Gradually add the remaining vehicle while mixing to form a homogenous suspension.
-
Homogenization: Use a tissue homogenizer or sonicator to further reduce particle size and ensure uniformity.
-
Storage: Store the suspension at 2-8°C. Resuspend thoroughly by vortexing before each administration.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[15][16][17]
-
Solubility Enhancement: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[18] The formation of an inclusion complex effectively masks the lipophilic character of the drug.
-
Parenteral Administration: True solutions formed with cyclodextrins can be suitable for intravenous administration after sterile filtration.
-
Solubility Screening: Prepare solutions of HP-β-CD in water at various concentrations (e.g., 10%, 20%, 30% w/v).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Sonicate and/or shake the mixtures at room temperature for 24-48 hours.
-
Quantification: Filter the samples (0.22 µm) and analyze the filtrate by HPLC to determine the solubility enhancement as a function of HP-β-CD concentration.
-
Formulation Preparation: Based on the screening results, prepare the final formulation by dissolving the required amount of drug in the selected cyclodextrin solution.
Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by presenting the compound in a solubilized state and utilizing lipid absorption pathways.[19][20][21][22]
-
Enhanced Solubilization: These formulations maintain the drug in a dissolved state in the gastrointestinal tract, overcoming dissolution rate-limited absorption.[23]
-
Self-Emulsifying Systems: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[10]
Caption: Workflow for developing a lipid-based formulation.
Analytical Characterization and Stability Testing
The physical and chemical stability of the formulation is critical to ensure accurate and reproducible dosing.[24][25][26][27]
Table 2: Characterization of In Vivo Formulations
| Formulation Type | Key Characterization Parameters | Analytical Technique(s) |
| Aqueous Suspension | Particle size distribution, Resuspendability, pH, Drug content uniformity, Chemical stability | Laser Diffraction, Visual inspection, pH meter, HPLC-UV |
| Cyclodextrin Solution | Clarity, pH, Drug concentration, Osmolality, Chemical stability | Visual inspection, pH meter, HPLC-UV, Osmometer |
| Lipid-Based (SEDDS) | Emulsification time, Droplet size, Drug precipitation upon dilution, Chemical stability | Visual inspection, Dynamic Light Scattering (DLS), HPLC-UV |
Protocol 5: Short-Term Stability Assessment
-
Preparation: Prepare the selected formulation and divide it into aliquots for storage under different conditions (e.g., 2-8°C and ambient temperature).
-
Time Points: Analyze the formulation at initial (T=0) and subsequent time points (e.g., 4 hours, 24 hours, 7 days).
-
Analysis: For each time point, assess the relevant parameters listed in Table 2. The primary endpoint is the recovery of the active compound (e.g., >95% of the initial concentration) and the maintenance of physical characteristics (e.g., particle size, clarity).
Conclusion
The successful biological evaluation of a novel compound like this compound is contingent upon the development of appropriate formulations. A systematic approach, beginning with fundamental physicochemical characterization, guides the selection and optimization of a suitable delivery system. For in vitro studies, DMSO-based stock solutions are standard, with careful attention to the final solvent concentration. For in vivo experiments, options range from simple aqueous suspensions to more complex cyclodextrin or lipid-based systems, each offering distinct advantages for enhancing solubility and bioavailability. Rigorous analytical characterization and stability testing are indispensable for ensuring the quality and performance of the chosen formulation, ultimately leading to reliable and reproducible biological data.
References
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Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019-10-02). [Link]
-
Lipid-based formulations. Gattefossé. [Link]
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Catalent. (2024-10-25). [Link]
-
Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. PubMed. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal. [Link]
-
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. (2020-06-01). [Link]
-
Drug Stability Testing & Release Testing. Pace Analytical. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. Drug Development & Delivery. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017-08-15). [Link]
-
Small Molecules: Analytical Services for Pharmaceuticals. CuriRx. [Link]
-
Stability Testing: The Crucial Development Step. Pharmaceutical Technology. (2020-03-02). [Link]
-
How to make a stock solution of a substance in DMSO. Quora. (2018-04-25). [Link]
-
How do I make a stock solution of a substance in DMSO?. ResearchGate. (2016-01-14). [Link]
-
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. PubChem. [Link]
-
Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Cyclodextrin. Wikipedia. [Link]
-
3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. (2025-07-10). [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]
-
This compound. PubChemLite. [Link]
-
3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. PubChem. [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. VBN. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08). [Link]
-
3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1). Chemchart. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. ResearchGate. (2025-10-27). [Link]
-
5-(1-chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole. PubChemLite. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance yield, purity, and reproducibility.
Section 1: Synthetic Strategy and Core Concepts
The synthesis of this compound is typically approached via a multi-step sequence starting from cyclopropanecarbonitrile. The most prevalent and logical pathway involves the formation of a key amidoxime intermediate, followed by heterocycle construction and subsequent chlorination. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.
The overall synthetic workflow can be visualized as follows:
Caption: Decision workflow for troubleshooting the final chlorination step.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2,4-oxadiazoles in general? A1: The most prevalent methods involve the reaction of an amidoxime with an acylating agent (like an acyl chloride, anhydride, or carboxylic acid with a coupling agent), followed by cyclodehydration. [1][2][3]Another significant route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. [4][5][6] Q2: Can this synthesis be performed as a one-pot reaction? A2: Yes, one-pot syntheses of 1,2,4-oxadiazoles from amidoximes are well-documented and can improve efficiency by avoiding the isolation of intermediates. [7][8][9]However, for a new substrate, a stepwise approach is often better for initial optimization, as it allows for the clear identification of problematic steps. Once each step is optimized, they can be telescoped into a one-pot procedure.
Q3: What are the key safety precautions for this synthesis? A3: Several reagents require careful handling:
-
Hydroxylamine: Can be explosive, especially in concentrated form. Always handle the more stable hydrochloride salt.
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). Quenching must be done slowly and at low temperatures.
-
Organic Solvents: Standard precautions for handling flammable organic solvents should be followed.
Q4: What are the best analytical methods to monitor reaction progress? A4:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of intermediates and the final product, as well as for tracking reaction completion with higher sensitivity than TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the isolated intermediates and the final product. ¹H and ¹³C NMR will provide definitive structural proof.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a suitable chemical laboratory.
Protocol 1: Synthesis of Cyclopropane Carboxamidoxime
-
To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol (5 mL per 1 g of nitrile), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.6 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-8 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Once the nitrile is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime.
-
The crude product can be used directly or recrystallized from ethyl acetate/hexanes if necessary.
Protocol 2: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3(2H)-one
-
Dissolve the crude cyclopropane carboxamidoxime (1.0 eq) in a suitable solvent such as dioxane or toluene (10 mL per 1 g).
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 100-110°C and maintain for 2-4 hours until TLC/LC-MS confirms the formation of the product.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
Caution: Perform in a well-ventilated fume hood. To 5-cyclopropyl-1,2,4-oxadiazol-3(2H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq by volume).
-
Optionally, add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to a gentle reflux (approx. 100-110°C) and stir for 2-6 hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully and slowly , pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the aqueous mixture with a solid base like sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure title compound.
Section 5: Data Summary Table
The following table summarizes key variables and expected outcomes for the optimization of the synthesis.
| Step | Parameter to Optimize | Recommended Action | Expected Outcome / Rationale |
| 1. Amidoxime Formation | Yield | Maintain pH at 7.5-8.5; use fresh NH₂OH·HCl; avoid overheating. | Prevents decomposition of reagents, maximizing conversion to the desired amidoxime. |
| 2. Oxadiazolone Formation | Incomplete Cyclization | Ensure post-acylation heating is sufficient (100-110°C for 2-4h). | Drives the cyclodehydration of the O-acyl intermediate to completion. |
| 3. Chlorination | Decomposition | Use gradual heating; start at 0°C and warm slowly to reflux. | Controls the exothermic nature of the reaction with POCl₃, preventing charring. |
| 3. Chlorination | Low Yield with POCl₃ | Replace POCl₃ with (COCl)₂ and a catalytic amount of DMF in DCM. | Vilsmeier reagent is often a milder and more selective chlorinating system. |
| Overall Process | Efficiency | Telescope steps 1 and 2 without isolating the pure amidoxime. | Reduces material loss and saves time, though requires a well-optimized Step 1. |
References
-
Yang, B. et al. (2018). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
chlorination and subsequent cyclization to 1,3,4-oxadiazoles. (2002). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
N'-[(cyclopropanecarbonyl)oxy]-5-methyl-1,2,4-oxadiazole-3-carboximidamide. MolPort. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Journal of Molecular Structure. Available at: [Link]
- US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents.
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). University of Liverpool. Available at: [Link]
-
List of Reagents for Chlorination. (2026). American Chemical Society. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. Available at: [Link]
-
Studies on the synthesis of amidoximes from nitroalkanes. (2011). ResearchGate. Available at: [Link]
-
cycloadditions with nitrile oxides. (2019). YouTube. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed. Available at: [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Cycloaddition of nitrile oxides to cyclopentadiene. ResearchGate. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (2021). MDPI. Available at: [Link]
-
Model cycloaddition reactions of the nitrile oxide generated upon... (2019). ResearchGate. Available at: [Link]
-
Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2018). Oriental Journal of Chemistry. Available at: [Link]
- US3711549A - Process for manufacturing cyclopropylamine. Google Patents.
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2013). National Institutes of Health (NIH). Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2022). MDPI. Available at: [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 5. rjptonline.org [rjptonline.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Challenges of Chlorinated 1,2,4-Oxadiazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with chlorinated 1,2,4-oxadiazole compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique purification challenges associated with this important class of heterocycles. The presence of the chloro-substituent, while often crucial for biological activity, introduces specific hurdles in polarity, solubility, and stability that require tailored purification strategies.
I. Understanding the Core Challenges
Chlorinated 1,2,4-oxadiazoles present a distinct set of purification challenges stemming from the interplay between the polar oxadiazole ring and the electron-withdrawing, lipophilic chlorine atom. This often results in compounds with moderate to high polarity, poor solubility in common solvents, and potential instability on acidic stationary phases like silica gel.
II. Frequently Asked Questions (FAQs)
Q1: My chlorinated 1,2,4-oxadiazole is showing significant peak tailing on a silica gel column. What is the cause and how can I resolve this?
A1: Peak tailing of basic heterocycles on silica gel is a common issue arising from strong interactions between the lone pairs on the nitrogen atoms of the oxadiazole ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction is often exacerbated by the increased polarity imparted by the chlorine atom.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol sites. A small amount of triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-1%) is usually sufficient to improve peak shape dramatically.[1]
-
Alternative Stationary Phases: If peak tailing persists, consider switching to a less acidic stationary phase.
Q2: I'm struggling to find a suitable solvent for the recrystallization of my chlorinated 1,2,4-oxadiazole. It's either too soluble or not soluble at all.
A2: This is a frequent challenge with chlorinated aromatic compounds, which often exhibit poor solubility. The key is to find a solvent that dissolves your compound when hot but not at room temperature.[2][3]
Troubleshooting Solvent Selection:
-
Single Solvent Screening: Test a range of solvents with varying polarities. Common starting points for chlorinated aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene.[4][5]
-
Two-Solvent System: This is often the most effective method. Use a "good" solvent in which your compound is soluble (e.g., ethanol, acetone) and a "poor" solvent in which it is insoluble (e.g., water, hexanes).[6] A common and effective combination is an ethanol/water mixture.[7]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, or if impurities are present that inhibit crystallization.[2]
Solutions:
-
Add More Solvent: Add a small amount of the hot "good" solvent to dissolve the oil, then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q4: What are the most common impurities I should expect from the synthesis of a chlorinated 1,2,4-oxadiazole from a chlorinated benzamidoxime and an acyl chloride?
A4: The most common impurities are typically unreacted starting materials (the amidoxime and acyl chloride) and the O-acylamidoxime intermediate, which may not have fully cyclized.[8][9] Depending on the reaction conditions, byproducts from the decomposition of the starting materials or side reactions may also be present.
III. Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Poor Separation of Product and Impurities | Inappropriate solvent system polarity. | TLC Analysis: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a TLC plate to find a system that gives good separation (Rf values ideally between 0.2 and 0.5 and well-resolved spots).Gradient Elution: If a single solvent system is ineffective, use a gradient elution on your column, starting with a less polar mobile phase and gradually increasing the polarity. |
| Co-eluting isomers or closely related byproducts. | Change Selectivity: Switch to a different solvent system with a different mode of interaction (e.g., from a hydrogen-bond accepting solvent like ethyl acetate to a dipole-dipole interacting solvent like dichloromethane).Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase can provide excellent separation.[1][10][11] | |
| Compound is Not Eluting from the Silica Column | The compound is highly polar and strongly adsorbed to the silica. | Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent (e.g., switch from ethyl acetate to a methanol/dichloromethane mixture).Use a Stronger Solvent: A "flush" with a highly polar solvent like methanol at the end of the chromatography run can elute strongly retained compounds. |
| Potential decomposition on the acidic silica gel. | Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour before eluting to check for degradation products.Switch to a Neutral Stationary Phase: Use neutral alumina or consider reverse-phase chromatography to avoid acidic conditions.[2] | |
| Streaking or Band Broadening | Strong interaction with the stationary phase (common for basic heterocycles). | Add a Basic Modifier: As mentioned in the FAQs, add 0.1-1% triethylamine or ammonia to your eluent to improve peak shape.[2]Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the dry powder onto the column. This can improve resolution for compounds with limited solubility in the initial eluent. |
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Low Recovery of Crystals | Using too much solvent. | Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the solid.[3]Reduce Mother Liquor Volume: After filtering the crystals, you can concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals. |
| The compound is too soluble in the cold solvent. | Cool to a Lower Temperature: Use an ice bath or refrigerator to maximize crystal formation.Change Solvent System: Find a solvent in which your compound has lower solubility at cold temperatures. A two-solvent system is often beneficial here.[2] | |
| No Crystals Form Upon Cooling | The solution is not saturated or is supersaturated. | Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.Evaporate Excess Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent to reach the saturation point. |
| Product is an Oil or Gum | The melting point of the compound is lower than the boiling point of the solvent, or impurities are present. | Trituration: Stir the oil or gum with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce solidification.Change Solvent System: Choose a lower-boiling point solvent for recrystallization. |
IV. Experimental Protocols & Workflows
Protocol 1: Purification of a Chlorinated 1,2,4-Oxadiazole by Flash Chromatography
This protocol provides a general workflow for purifying a moderately polar, chlorinated 1,2,4-oxadiazole.
1. TLC Method Development: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on several silica gel TLC plates. c. Develop the plates in different solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate 9:1, 7:3, 1:1; Dichloromethane:Methanol 98:2, 95:5). d. Visualize the spots under UV light (254 nm). e. Select the solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.3. If peak tailing is observed, add 0.5% triethylamine to the chosen eluent.
2. Column Preparation: a. Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). b. Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. b. Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Begin elution with the selected mobile phase. b. If a gradient is required, gradually increase the polarity of the mobile phase. c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions containing the desired product.
5. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Diagram 1: Workflow for Flash Chromatography Purification
Caption: A stepwise workflow for the purification of chlorinated 1,2,4-oxadiazoles using flash chromatography.
Protocol 2: Recrystallization of a Chlorinated 1,2,4-Oxadiazole using a Two-Solvent System (Ethanol/Water)
This protocol is suitable for compounds that are soluble in hot ethanol but have low solubility in water.[7]
1. Dissolution: a. Place the crude chlorinated 1,2,4-oxadiazole in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid is completely dissolved.
2. Addition of Anti-Solvent: a. While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the cloud point).[7] b. Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is saturated at the boiling point.
3. Crystallization: a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.
5. Drying: a. Dry the purified crystals under vacuum to remove all traces of solvent.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the initial purification method for chlorinated 1,2,4-oxadiazoles.
V. Purity Assessment
After purification, it is crucial to assess the purity of your chlorinated 1,2,4-oxadiazole. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[1][10][11] The purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities, which would appear as extra peaks in the spectra.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can also be used to identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
By understanding the unique chemical properties of chlorinated 1,2,4-oxadiazoles and applying these targeted troubleshooting strategies and protocols, researchers can overcome the common purification hurdles and obtain high-purity materials for their downstream applications.
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(13), 5406.
-
Ahmad, R., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
-
El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. IUCrData, 4(2), x190136.
-
Braga, A. L., et al. (2004). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Synthesis, 2004(10), 1589-1594.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-550.
-
Patti, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-395.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Acta Pharmaceutica, 68(4), 409-424.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
-
University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
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Chemistry LibreTexts. (2023, January 29). Recrystallization.
-
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. BenchChem.
-
Baykov, S., et al. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2021(4), M1552.
-
Mount Holyoke College, Department of Chemistry. (n.d.). recrystallization, filtration and melting point.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
-
Hussein, A. M. (1987). REACTION OF AMIDOXIMES WITH a-CHLOROACID CHLORIDES: NOVEL SYNTHESIS OF 1,2,4-OXADIAZIN-5-ONES. Heterocycles, 26(1), 161-165.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
-
Paquin, J. F., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2531-2539.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
G. A. El-Hiti, et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. IUCrData, 4(2).
-
Di Micco, S., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals, 16(4), 498.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 589763, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole.
-
Shehzadi, N., et al. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(4), 409-424.
-
Kumar, A., et al. (2024). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research, 10(1), 1-8.
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
-
Piotto, S., et al. (2023). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 112-120.
-
Baxter, J. S., et al. (2015). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science, 17(5), 289-293.
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Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Ring Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction to 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is a valued pharmacophore in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities.[1][2] The most prevalent and versatile method for its construction involves the coupling of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[3][4][5] This process, while robust, is sensitive to various parameters that can significantly impact yield and purity. This guide will address the most common issues encountered during this synthetic sequence.
The general synthetic pathway can be visualized as a two-stage process: O-acylation of the amidoxime followed by intramolecular cyclization.[6] These steps can be performed sequentially with isolation of the O-acylamidoxime intermediate or, more commonly, as a one-pot procedure.[2][7]
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1,2,4-oxadiazoles.
Q1: My reaction has a very low yield or is not producing any of the desired 1,2,4-oxadiazole. What are the first things I should check?
A1: A complete lack of product or significantly low yields often points to issues with the starting materials or fundamental reaction conditions. Here’s a systematic checklist:
-
Amidoxime Quality: Amidoximes can be unstable and prone to decomposition.[7]
-
Verification: Confirm the identity and purity of your amidoxime using ¹H NMR and LC-MS before starting the reaction.
-
Storage: Store amidoximes in a cool, dark place, preferably under an inert atmosphere if they are particularly sensitive.
-
Synthesis: If you synthesized the amidoxime from a nitrile and hydroxylamine, ensure the complete removal of any excess reagents, as they can interfere with the subsequent coupling step.[4][8]
-
-
Anhydrous Conditions: If you are using moisture-sensitive reagents like acyl chlorides or certain coupling agents (e.g., HATU, HBTU), ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (Nitrogen or Argon).
-
Reagent Stoichiometry and Addition Order:
-
Typically, a slight excess (1.1-1.2 equivalents) of the acylating agent is used.
-
In one-pot syntheses involving a coupling agent and a carboxylic acid, it is often beneficial to pre-activate the carboxylic acid with the coupling agent before adding the amidoxime.[9]
-
-
Reaction Temperature: The cyclodehydration step often requires heat.[2] If your reaction is being run at room temperature and has stalled at the O-acylamidoxime intermediate, gentle heating (e.g., 80-120 °C) may be necessary to drive the cyclization to completion.[10] Conversely, some modern methods using potent bases can proceed at room temperature.[2]
Caption: Initial troubleshooting steps for low-yielding reactions.
Q2: I have isolated the O-acylamidoxime intermediate, but it is not cyclizing to the 1,2,4-oxadiazole. How can I promote this cyclization?
A2: The failure of the O-acylamidoxime to cyclize is a very common issue. This step is a dehydration reaction that often requires activation.
-
Thermal Cyclization: The most straightforward approach is heating. Refluxing the isolated intermediate in a high-boiling aprotic solvent such as toluene, xylene, or DMF is often effective.[4] Microwave irradiation can significantly shorten the required reaction time compared to conventional heating.[10][11][12]
-
Base-Mediated Cyclization: In many cases, a base is required to facilitate the cyclodehydration, especially at lower temperatures.
-
Tetrabutylammonium fluoride (TBAF): This is a highly effective catalyst for cyclization in aprotic solvents like THF.[13][14] It acts as a strong base in these solvents and promotes the reaction, often at room temperature.[2]
-
Other Bases: Organic bases like DBU or DIPEA, or inorganic bases like K₂CO₃ or NaOH in a suitable solvent (e.g., DMSO), can also be effective.[6][15]
-
| Method | Typical Conditions | Advantages | Considerations |
| Thermal | Toluene or Xylene, 80-140 °C | Simple, no additional reagents. | High temperatures may degrade sensitive substrates. |
| Microwave | Acetonitrile or DMF, 100-160 °C | Rapid reaction times (minutes vs. hours).[11][16] | Requires specialized equipment. |
| Base-Catalyzed (TBAF) | TBAF (0.1-1.0 eq), THF, Room Temp | Mild conditions, high efficiency.[2] | TBAF is hygroscopic; anhydrous conditions are best. |
| Base-Catalyzed (Other) | K₂CO₃, NaOH, or DBU in DMSO/DMF | Can be cost-effective. | Strong basic conditions may not be suitable for all substrates. |
Q3: My reaction is producing significant side products. What are they and how can I avoid them?
A3: Side product formation can complicate purification and lower yields. Identifying the side product is key to mitigating its formation.
-
Unreacted Starting Materials: This is the most common "side product." See Q1 for troubleshooting.
-
Amidoxime Decomposition: Amidoximes can dehydrate to form nitriles. This is often promoted by excessive heat or strong acids. Ensure your reaction conditions are not overly harsh.
-
Rearrangement Products (Boulton-Katritzky Rearrangement): The 1,2,4-oxadiazole ring can undergo thermal or base-catalyzed rearrangements to form other heterocyclic systems if there is a suitable side chain.[17] This is a known issue, particularly with certain substitution patterns.
-
Mitigation: If you suspect a rearrangement, try running the reaction under milder conditions (lower temperature, weaker base). Sometimes changing the solvent can also influence the reaction pathway.
-
-
Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate (1,3-dipolar cycloaddition), dimerization of the nitrile oxide can occur, leading to furoxans (1,2,5-oxadiazole-2-oxides).[15] This is less common in the standard amidoxime acylation route but is a key consideration for alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q4: How do I choose the right coupling reagent for my carboxylic acid and amidoxime?
A4: The choice of coupling reagent depends on the reactivity of your substrates, desired reaction conditions, and cost.
| Coupling Reagent | Common Base | Solvent | Key Characteristics |
| Acyl Chloride | Pyridine, TEA, DIPEA | DCM, THF | Highly reactive. Good for less reactive amidoximes. No coupling reagent needed, but generates HCl. |
| HATU / HBTU | DIPEA | DMF, Acetonitrile | Highly efficient, fast reaction times. Good for a wide range of substrates.[18] |
| EDC / HOBt | DIPEA or none | DMF, DCM | Standard peptide coupling conditions. Cost-effective but can be slower. |
| CDI (Carbonyldiimidazole) | None initially, then base | THF, DMF | Good for one-pot procedures. The intermediate is an acylimidazole.[2] |
For difficult couplings, particularly with electron-deficient amidoximes, more powerful reagents like HATU or HBTU are often the best choice.[10]
Q5: What is the best solvent for 1,2,4-oxadiazole synthesis?
A5: There is no single "best" solvent. The optimal choice depends on the specific reagents and reaction temperature.
-
Tetrahydrofuran (THF): Excellent for reactions using TBAF for the cyclization step.[13]
-
Acetonitrile (ACN): A good polar aprotic solvent, particularly effective in microwave-assisted syntheses.[10]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that is good for dissolving a wide range of substrates and is suitable for high-temperature reactions.
-
Dimethyl Sulfoxide (DMSO): Often used in combination with inorganic bases like NaOH or K₂CO₃ for one-pot syntheses at room temperature.[15]
Q6: How do I purify my final 1,2,4-oxadiazole product?
A6: Purification strategies should be tailored to the properties of your product and the impurities present.
-
Liquid-Liquid Extraction: A standard aqueous workup is the first step. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid, and a mild acid wash (e.g., dilute HCl) can remove basic impurities.[19]
-
Column Chromatography: This is the most common method for achieving high purity, especially for research-scale quantities. Silica gel is typically used with a gradient of ethyl acetate in hexanes or a similar solvent system.[19]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material.[19] Finding a suitable solvent system is the key challenge.
-
Trituration: If the crude product is an oil or gum, washing it with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether) can be an effective initial purification step.[19]
General Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
This protocol provides a general starting point that can be optimized for specific substrates.
-
Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or ACN, 0.2 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a suitable base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amidoxime Addition: Add the amidoxime (1.05 eq) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction by LC-MS or TLC. You should observe the consumption of the starting materials and the formation of the O-acylamidoxime intermediate.
-
Cyclization: Once the formation of the intermediate is complete, heat the reaction mixture (e.g., 80-120 °C) until the intermediate is fully converted to the 1,2,4-oxadiazole. Alternatively, for base-mediated cyclization at room temperature, ensure a suitable base like TBAF is present.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). RSC Advances.
- Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Medicinal Chemistry.
- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances.
- Technical Support Center: Purification of 1,2,4-Oxadiazole Deriv
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. (n.d.). Benchchem.
- Synthesis of 1,2,4-oxadiazoles (a review). (n.d.). SciSpace.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave He
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Molecules.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.
- Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. (n.d.).
- Simple route to new oxadiazaboroles and oxadiazoles via amidoximes. (2020).
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). Molecules.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.).
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (n.d.). Organic & Biomolecular Chemistry.
- Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave he
- Synthesis of 1,2,4-Oxadiazoles. (n.d.).
- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (n.d.). Molecules.
- 1,2,4 Oxadiazole - Chemical Reactions. (n.d.). Scribd.
-
Rapid, Microwave Accelerated Synthesis of[1][4][13]Triazolo[3,4-b][3][4][13]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. (2016). Molecules.
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave He
- 5.04 1,2,4-Oxadiazoles. (n.d.). Comprehensive Organic Chemistry II.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (n.d.). Organic Letters.
- Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules.
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Identification of byproducts in 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to overcome common synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process pivotal for the development of various pharmaceutical candidates. The most common and reliable route involves the initial formation of cyclopropanecarboxamide oxime from cyclopropanecarbonitrile, followed by a cyclization reaction with a phosgene equivalent, such as triphosgene, to construct the 3-chloro-1,2,4-oxadiazole ring. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will illuminate the path to a successful synthesis by addressing potential pitfalls head-on.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of this compound with Multiple Unidentified Byproducts in LC-MS Analysis.
Question: My final reaction mixture shows a low yield of the desired this compound and several other peaks in the LC-MS. What are the likely byproducts and how can I prevent their formation?
Answer:
Low yields and the presence of multiple byproducts in this synthesis often stem from incomplete cyclization of the intermediate O-acylamidoxime or its subsequent decomposition.[1] The reaction of cyclopropanecarboxamide oxime with triphosgene is a critical step where precise control of reaction conditions is paramount.
Potential Byproducts and Their Formation Mechanisms:
-
Unreacted Cyclopropanecarboxamide Oxime: This is a common impurity if the reaction is incomplete. Amidoximes themselves can be unstable, so using fresh, high-purity starting material is crucial.[2]
-
O-Chloroformyl Cyclopropanecarboxamide Oxime (Intermediate): This is the expected intermediate formed from the reaction of the amidoxime with phosgene (generated from triphosgene). If the cyclization to the oxadiazole is not complete, this intermediate will be present in the reaction mixture. It is often thermally labile and may decompose during workup or analysis.
-
Symmetrical Urea Derivative of Cyclopropanecarboxamide Oxime: If moisture is present in the reaction, phosgene can hydrolyze to carbon dioxide and HCl. The in-situ generated HCl can catalyze the decomposition of the amidoxime. Furthermore, the amidoxime can react with the O-chloroformyl intermediate to form a urea-like dimer.
-
Cyclopropanecarbonitrile: Decomposition of the amidoxime or the O-chloroformyl intermediate can lead to the formation of the starting nitrile.[2]
-
1,2,4-Oxadiazol-5-one Derivative: Hydrolysis of the 3-chloro group of the final product can occur, especially during aqueous workup or if the reaction mixture is not sufficiently quenched.
Experimental Protocol for Byproduct Identification:
-
Careful LC-MS Analysis: Use a high-resolution mass spectrometer to obtain accurate masses of the byproduct peaks. This will aid in proposing molecular formulas.
-
NMR Spectroscopy of the Crude Mixture: A proton and carbon NMR of the crude reaction mixture can reveal the presence of key functional groups characteristic of the byproducts. For example, the presence of unreacted amidoxime will show characteristic -NH2 and -OH protons.
-
Isolation and Characterization: If a major byproduct is present, attempt to isolate it using column chromatography for full characterization by NMR, IR, and MS.
Strategies for Minimizing Byproduct Formation:
-
Strict Anhydrous Conditions: Triphosgene is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control of Stoichiometry: Use a slight excess of triphosgene (e.g., 0.35-0.4 equivalents, as 1 equivalent of triphosgene generates 3 equivalents of phosgene) to ensure complete conversion of the amidoxime.
-
Temperature Control: The reaction of the amidoxime with triphosgene is often performed at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the cyclization to completion.
-
Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction. The choice and amount of base can be critical.
Issue 2: My NMR spectrum of the crude product is complex and difficult to interpret.
Question: I have a complex 1H NMR spectrum of my crude product. How can I identify the signals corresponding to the desired product and the major byproducts?
Answer:
Interpreting a complex NMR spectrum requires a systematic approach and an understanding of the expected chemical shifts for the product and potential impurities.
Expected NMR Signals for this compound and Potential Byproducts:
| Compound/Intermediate | Key ¹H NMR Signals (approx. δ, ppm) | Key ¹³C NMR Signals (approx. δ, ppm) |
| This compound (Product) | 1.0-1.3 (m, 4H, cyclopropyl CH₂), 2.0-2.2 (m, 1H, cyclopropyl CH) | 10-12 (cyclopropyl CH₂), 15-17 (cyclopropyl CH), 160-165 (C5 of oxadiazole), 170-175 (C3 of oxadiazole) |
| Cyclopropanecarboxamide Oxime (Starting Material) | 0.7-1.0 (m, 4H, cyclopropyl CH₂), 1.4-1.6 (m, 1H, cyclopropyl CH), ~5.0 (br s, 2H, NH₂), ~9.5 (br s, 1H, OH) | 5-7 (cyclopropyl CH₂), 10-12 (cyclopropyl CH), 155-160 (C=N) |
| O-Chloroformyl Cyclopropanecarboxamide Oxime (Intermediate) | Signals will be shifted compared to the starting amidoxime. The NH₂ protons will likely be deshielded. | A new carbonyl signal around 150-155 ppm is expected. |
| Cyclopropanecarbonitrile (Decomposition Product) | 1.1-1.4 (m, 4H, cyclopropyl CH₂), 1.5-1.7 (m, 1H, cyclopropyl CH) | 8-10 (cyclopropyl CH₂), 1-2 (cyclopropyl CH), 118-122 (CN) |
Workflow for NMR Analysis:
Caption: A stepwise workflow for the analysis of NMR spectra.
Troubleshooting Tip: Running a 2D NMR experiment, such as a HSQC or HMBC, can be invaluable in correlating proton and carbon signals, helping to piece together the structures of the unknown byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of triphosgene in this synthesis, and are there safer alternatives?
A1: Triphosgene serves as a solid, safer-to-handle precursor to phosgene.[3][4] In the reaction, it decomposes to form three equivalents of phosgene, which then acts as the acylating agent to react with the cyclopropanecarboxamide oxime, ultimately forming the 3-chloro-1,2,4-oxadiazole ring. While safer than gaseous phosgene, triphosgene is still highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Alternatives like diphosgene can also be used, but they present similar hazards. For laboratory-scale synthesis, triphosgene is generally the reagent of choice due to its ease of handling.
Q2: How stable is the cyclopropyl group under the reaction conditions?
A2: The cyclopropyl group is generally stable under the conditions used for 1,2,4-oxadiazole synthesis.[5] It is a strained ring system, but it does not typically undergo ring-opening under the relatively mild, often basic or neutral conditions of this reaction. However, strongly acidic conditions or the formation of a carbocation adjacent to the cyclopropyl ring could lead to rearrangement products, though this is not a common side reaction in this specific synthesis.[6][7]
Q3: Can I use a one-pot procedure for this synthesis?
A3: Yes, a one-pot procedure where the cyclopropanecarboxamide oxime is reacted directly with triphosgene without isolation of the O-chloroformyl intermediate is the standard approach for this synthesis.[8][9] This is generally more efficient than a two-step process. However, careful control of the reaction conditions is critical to minimize byproduct formation.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved by column chromatography on silica gel using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) as the eluent. The polarity of the eluent system will need to be optimized based on the polarity of the byproducts. In some cases, if the product is a solid, recrystallization may be a viable purification method.
Q5: My mass spectrum shows an unexpected fragmentation pattern. What are the common fragmentation pathways for 1,2,4-oxadiazoles?
A5: The electron impact mass spectra of 1,2,4-oxadiazoles can be complex. Common fragmentation pathways involve cleavage of the heterocyclic ring.[10][11] For this compound, you might expect to see fragments corresponding to the loss of Cl, CO, or cleavage of the ring to form nitrile and isocyanate fragments. The cyclopropyl group may also undergo fragmentation. High-resolution mass spectrometry is essential for determining the elemental composition of the fragment ions and elucidating the fragmentation pathways.
Visualizing the Synthetic Pathway and Potential Pitfalls
Sources
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- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why is chlopropyl chloride less reactive than cyclopentyl chloride towards `S_(N^(1))` reaction? [allen.in]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Welcome to the technical support center for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies to ensure you can achieve the desired concentrations for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that suggest poor water solubility?
Q2: I'm observing precipitation of the compound in my aqueous buffer. What are the initial steps I should take?
A2: Observing precipitation is a clear indication that the compound's solubility limit has been exceeded. The first line of defense involves a systematic approach to solvent screening and pH adjustment.
-
Solvent Screening: Before proceeding with complex formulations, it's crucial to determine the compound's intrinsic solubility in a range of pharmaceutically acceptable solvents. This will form the basis for developing more advanced formulations like co-solvent systems.
-
pH Adjustment: The 1,2,4-oxadiazole ring contains nitrogen atoms which can be protonated. Therefore, the solubility of this compound is likely pH-dependent. For weakly basic compounds, solubility generally increases as the pH of the solution decreases.[2][3][4][5]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth strategies and step-by-step protocols to systematically address and overcome the solubility challenges of this compound.
Strategy 1: Co-solvency
The Principle: Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[6][7][8][9] The co-solvent works by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic solute to dissolve.[7]
When to Use: This is often one of the first and most straightforward methods to try, especially for preparing stock solutions and for early-stage in vitro assays. Common co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycol (PEG).[9]
-
Prepare Stock Solutions: Dissolve this compound in a range of neat, water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine Apparent Solubility: Add a small aliquot of the concentrated stock solution to each co-solvent/buffer mixture.
-
Equilibrate: Gently mix the samples and allow them to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Observe and Quantify: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent (v/v % in PBS pH 7.4) | Predicted Apparent Solubility (µg/mL) | Observations |
| 1% DMSO | Low | Potential for precipitation at higher concentrations |
| 5% Ethanol | Moderate | Clear solution at lower concentrations |
| 10% Propylene Glycol | Moderate-High | Improved solubility |
| 20% PEG 400 | High | Significant solubility enhancement |
Causality Behind Experimental Choices: Starting with a broad range of co-solvents and concentrations allows for the rapid identification of the most effective system. The choice of buffer should mimic the intended experimental conditions.
Strategy 2: pH Adjustment
The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2][3][4][5] For a weakly basic compound, decreasing the pH leads to protonation of the basic functional groups, forming a salt that is generally more water-soluble than the free base.[2] The 1,2,4-oxadiazole moiety contains nitrogen atoms that can act as proton acceptors.
When to Use: This method is effective when the compound has an ionizable group and the experimental conditions can tolerate a pH change.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of solid this compound to each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility as a function of pH.
Mandatory Visualization: Impact of pH on Solubility of a Weak Base
Caption: Logical relationship of pH and the solubility of a weakly basic compound.
Strategy 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules within their cavity, forming an inclusion complex that has significantly higher aqueous solubility.[10][11][12] This is a powerful technique for improving the solubility, stability, and bioavailability of hydrophobic compounds.[10][12]
When to Use: When co-solvents are not desirable or when a significant increase in solubility is required, particularly for oral or parenteral formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate and Analyze: Centrifuge or filter the samples to remove the undissolved compound.
-
Quantify: Determine the concentration of the dissolved compound in each supernatant by a suitable analytical method.
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
Mandatory Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a poorly soluble drug by a cyclodextrin to form a soluble complex.
Strategy 4: Advanced Formulation Approaches
For more challenging cases or for specific delivery requirements, advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[13] The increased surface area leads to a significant increase in dissolution velocity and saturation solubility.[14] Methods for preparing nanosuspensions include media milling and high-pressure homogenization.[11][15]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[16][17] This amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[18][19] ASDs can be prepared by methods such as spray-drying and hot-melt extrusion.
Conclusion
Overcoming the poor solubility of this compound is a critical step in its development as a research tool or therapeutic agent. A systematic approach, starting with fundamental techniques like co-solvency and pH adjustment, followed by more advanced strategies such as cyclodextrin complexation, can successfully address this challenge. The key is to understand the underlying physicochemical principles and to select the most appropriate method based on the specific experimental or formulation requirements.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.).
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.).
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formul
- Nanosuspension Technology for Solubilizing Poorly Soluble Drug. (n.d.). IT Medical Team.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- A Review on Solubility Enhancement Methods for Poorly W
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). International Journal of Pharmaceutical Sciences and Research.
- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).
- Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (n.d.). PubMed.
- How does co-solvency increase solubility. (2025). Filo.
- pH and Solubility. (n.d.). Fiveable.
- Co-solvency: Significance and symbolism. (2025). SciSpace.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
- Cosolvent. (n.d.). Wikipedia.
- General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1984). PubMed.
- solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
- The Effect of pH on Solubility. (n.d.). Chemistry Steps.
- Does pH affect solubility?. (2023).
- How does pH affect solubility?. (2025). askIITians.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. (n.d.). BLD Pharm.
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- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
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- 119223-01-7|5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. (n.d.). BLDpharm.
- 3-chloro-5-methyl-1,2,4-oxadiazole. (n.d.). CymitQuimica.
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Troubleshooting inconsistent results in biological assays with 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
A Guide to Navigating and Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust, reproducible data. As a novel small molecule, consistent results with this compound hinge on meticulous compound handling, rigorous assay design, and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format.
Part 1: Compound Profile & Critical Handling Procedures
Before troubleshooting your assay, it is imperative to ensure the integrity and correct handling of the compound itself. Issues originating from the compound stock are a primary source of experimental variability.
Q1: What are the fundamental chemical properties of this compound that I should be aware of?
Understanding the basic physicochemical properties of a small molecule is the first step in its proper application. The 1,2,4-oxadiazole ring is a common heterocyclic motif in medicinal chemistry, often used as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties.[1][2]
Table 1: Key Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Structure | A five-membered oxadiazole ring substituted with a chloro group at position 3 and a cyclopropyl group at position 5. | [3] |
| Predicted XlogP | 1.7 | [3] |
| General Solubility | Oxadiazole derivatives' solubility is highly dependent on their substituents.[4] Given the predicted XlogP, moderate aqueous solubility is expected, but empirical testing is essential. | |
| Stability | The 1,2,4-oxadiazole ring itself is generally considered chemically and thermally stable.[5] However, the chloro-substituent may be susceptible to nucleophilic displacement under certain conditions (e.g., presence of thiols in media). |
It is critical to source compounds from reputable vendors and obtain a certificate of analysis confirming identity (e.g., by NMR, MS) and purity (e.g., by HPLC).[6] Illogical structure-activity relationship (SAR) data can sometimes point to errors in the assigned structure from the vendor.[6]
Q2: What is the best practice for preparing and storing stock solutions of this compound?
Inconsistent stock concentration or compound degradation is a frequent cause of shifting potency values.
Answer: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.
Step-by-Step Stock Solution Protocol:
-
Weighing: Use a calibrated analytical balance to weigh out a sufficient amount of the powdered compound (typically >1 mg to minimize weighing errors).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, typically 10-50 mM. Ensure complete dissolution using a vortex mixer. Gentle warming (<37°C) may be used if necessary, but monitor for any signs of degradation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. A desiccated environment is recommended to prevent water absorption by the DMSO.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and use it to prepare intermediate dilutions in your assay medium. Avoid storing diluted compound in aqueous buffers for extended periods, as stability may be compromised.[7]
Part 2: Troubleshooting General Assay Performance
If you are confident in your compound's integrity, the next step is to evaluate the overall performance of your biological assay.
Q3: My assay signal window (Z-factor) is low or inconsistent. Where should I start?
A low Z-factor (<0.5) indicates that the assay is not robust enough to distinguish true hits from noise, rendering your data unreliable.[8]
Answer: A poor Z-factor is a systemic issue that must be resolved before assessing compound effects. The cause lies within the assay's core components, not the test compound.
Below is a systematic workflow to diagnose the root cause of a poor Z-factor.
Caption: General troubleshooting workflow for inconsistent assay results.
Start with the "Assay Protocol" and "Cellular System" branches. The most common culprits are inconsistent reagent preparation, poor cell health, or non-uniform cell plating.[9][10]
Part 3: Compound-Specific Troubleshooting
Once your assay is robust (Z' > 0.5), you can begin to troubleshoot issues related to the activity of this compound.
Q4: My dose-response curves are inconsistent, showing shifting IC50 values or shallow slopes. Why?
This is a classic problem in small molecule screening and can point to several underlying issues.
Answer: Curve shifting or abnormal shapes often indicate a problem with the compound's behavior in the specific assay environment. The most likely causes are poor solubility, compound instability, or non-specific activity.
Table 2: Troubleshooting Dose-Response Curve Abnormalities
| Observation | Potential Cause | Explanation & Causality | Recommended Action |
| Shifting IC50 | Compound Instability: The compound may be degrading in the aqueous assay media over the incubation period.[11] This reduces the effective concentration, leading to a rightward shift (higher IC50). | The chloro-substituent or the oxadiazole ring itself could react with components in the media (e.g., nucleophiles like glutathione or cysteine). | Perform a compound stability study using LC-MS. (See Protocol 1). |
| Inconsistent Stock Dilutions: Errors in the serial dilution process lead to incorrect final concentrations. | This is a common source of operator-dependent variability. | Use calibrated pipettes; prepare a master dilution plate for consistency. | |
| Shallow Curve | Poor Solubility/Aggregation: At higher concentrations, the compound may be precipitating out of solution or forming aggregates.[12] Aggregates can act as non-specific inhibitors, producing a weak, shallow response. | The effective concentration of the monomeric, active species plateaus even as the total added concentration increases. | Visually inspect wells at high concentrations for precipitation. Determine the compound's kinetic solubility in your specific assay buffer. |
| Bell-Shaped Curve | Toxicity/Off-Target Effects: At high concentrations, the compound may be causing cell death or engaging secondary targets that counteract the primary effect.[12] | The observed biological readout is a composite of multiple effects. For example, in a reporter assay, high concentrations might kill the cells, causing the reporter signal to drop. | Run a counter-screen for cytotoxicity in parallel with your primary assay (e.g., CellTiter-Glo®). |
| Assay Artifact: The compound may directly interfere with the detection method (e.g., quenching fluorescence, inhibiting luciferase).[12] | The signal is being modulated by a mechanism independent of the biological target. | Perform an orthogonal assay that uses a different detection modality to confirm the biological effect. |
Q5: I suspect my compound is unstable in the assay medium. How can I definitively test this?
Verifying compound stability is a critical self-validating step for any screening campaign.[6]
Answer: The gold-standard method is to incubate the compound in the exact assay medium (including serum, cells, etc., if applicable) and measure its concentration over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Protocol 1: LC-MS Based Compound Stability Assessment This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
Objective: To quantify the percentage of the parent compound remaining after incubation in assay medium at 37°C over a time course.
Materials:
-
This compound
-
Complete assay medium (e.g., DMEM + 10% FBS)
-
Control compound (one known to be stable, one known to be unstable, if available)
-
Incubator (37°C)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Preparation: Prepare a 2µM solution of your test compound, stable control, and unstable control in the complete assay medium.
-
Timepoint Zero (T0): Immediately after preparation, take a 50 µL aliquot of each solution and add it to 100 µL of ACN to precipitate proteins and stop any reactions. This is your T0 sample. Centrifuge to pellet debris and transfer the supernatant to an HPLC vial.[13]
-
Incubation: Place the remaining solutions in a 37°C incubator.
-
Timepoints: At subsequent time points (e.g., 1, 4, 8, and 24 hours), repeat the sampling procedure from Step 2 for each solution.
-
Analysis: Analyze all samples by LC-MS in a single batch. Monitor the peak area of the parent compound's mass-to-charge ratio (m/z).
-
Calculation: For each time point, calculate the percent remaining: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Interpretation: A compound is generally considered stable if >80% remains after the longest time point corresponding to your assay's incubation period.
Part 4: Advanced Troubleshooting & Data Validation
For drug discovery professionals, ensuring that an observed biological effect is due to the specific, on-target action of the compound is paramount.
Q6: How can I be sure the activity I'm seeing isn't an off-target effect or a non-specific artifact?
This is a crucial question that requires building a solid case for on-target activity through multiple lines of evidence.
Answer: A single dose-response curve is insufficient. You must employ a matrix of validation experiments to build confidence in your results. This involves using orthogonal assays and control compounds.
Caption: A validation hierarchy for confirming on-target compound activity.
Key Validation Strategies:
-
Correlation of Potencies: The compound's potency in a biochemical assay (using purified target protein) should correlate with its potency in a cell-based assay.[6][14] A large, unexplained discrepancy may suggest issues with cell permeability, compound stability, or off-target effects dominating the cellular response.
-
Orthogonal Assays: Confirm your primary result using an assay that measures a different biological endpoint.[12] For example, if your primary assay is a reporter gene readout, an orthogonal assay could measure the phosphorylation of a downstream substrate or a change in cellular phenotype.
-
Counter-Screens: As mentioned previously, always run cytotoxicity assays. Additionally, run your compound against unrelated targets to check for specificity.
-
Use of an Inactive Control: The most powerful tool is to obtain or synthesize a close structural analog of this compound that is predicted to be inactive against your target.[6] If this inactive analog fails to produce a response in your assay, it strongly supports the hypothesis that the activity of the parent compound is due to its specific structure.
By adopting this rigorous, multi-faceted approach to troubleshooting and validation, you can significantly increase the quality and reliability of the data generated using this compound.
References
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Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
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A Brief Guide to Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Advancing Translational Sciences (NCATS), NIH. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central, NIH. [Link]
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Assessment of compound stability in assay buffer. Assay Guidance Manual, NCBI Bookshelf, NIH. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central, NIH. [Link]
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5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. PubChem, NIH. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals (Basel). [Link]
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3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem, NIH. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual, NCBI Bookshelf, NIH. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Future Medicinal Chemistry. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]
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A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
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Stability program in the development of a medicinal product. SlideShare. [Link]
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Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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The Problems with the Cells Based Assays. SciTechnol. [Link]
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Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Medium. [Link]
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank. [Link]
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3-Chloro-5-(cyclopropylmethyl)-1,2,4-oxadiazole. chemsrc.com. [Link]
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Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives: a multidimensional approach with in vitro antibacterial, antioxidant, DFT insights, and molecular dynamics simulations. ResearchGate. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and related 1,2,4-oxadiazole compounds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure scientific integrity and practical applicability.
The 1,2,4-oxadiazole motif is a crucial component in medicinal chemistry, often serving as a bioisostere for esters and amides to improve metabolic stability.[1][2][3][4] The successful and scalable synthesis of derivatives like this compound is therefore of significant interest.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues, their probable causes, and recommended solutions for scaling up the synthesis of this compound.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining.
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA is highly effective.[5] Alternatively, converting the carboxylic acid to an acyl chloride can drive the reaction to completion. |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step.[5][6] For thermal cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary.[5] For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective.[5] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[3][4][5][7] |
| Cleavage of the O-Acyl Amidoxime Intermediate | This is a frequent side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[5] To mitigate this, minimize reaction time and temperature during the cyclodehydration step. If a base is used, ensure anhydrous conditions. |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on starting materials can interfere with the reaction. These groups should be protected before synthesis and deprotected afterward. |
Issue 2: Formation of Impurities and Side Products
Symptom: Analytical data indicates the presence of significant impurities alongside the desired product.
| Probable Cause | Recommended Solution & Explanation |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles can undergo this thermal rearrangement to form other heterocyclic systems, a process that can be catalyzed by acid or moisture.[5] To minimize BKR, use neutral, anhydrous conditions for workup and purification, and store the final compound in a dry environment. |
| Formation of Isomeric Oxadiazoles | Depending on the synthetic route, other oxadiazole isomers may form.[1] Careful selection of the synthetic method is crucial. The reaction of an amidoxime with an acylating agent is a common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[8] |
| Side Reactions from Chlorinating Agent | The choice of chlorinating agent for converting a precursor (e.g., a 3-hydroxy-1,2,4-oxadiazole) to the final product is critical. Harsh reagents can lead to undesired side reactions. Consider using milder and more selective reagents. |
Issue 3: Difficulties in Product Purification
Symptom: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.
| Probable Cause | Recommended Solution & Explanation |
| Co-elution of Impurities | If impurities have similar polarity to the product, chromatographic separation can be challenging. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. |
| Product Instability | The product may be degrading during purification. Avoid prolonged exposure to heat or acidic/basic conditions. Purification at lower temperatures may be beneficial. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles?
The most prevalent method involves the acylation of an amidoxime followed by cyclodehydration of the resulting O-acyl amidoxime intermediate.[8][9] This approach is versatile and can be adapted for a wide range of substituents.
Q2: How can I prepare the necessary cyclopropyl amidoxime precursor?
Cyclopropyl amidoxime can be synthesized from cyclopropanecarbonitrile by reacting it with hydroxylamine.
Q3: What are the best practices for scaling up this synthesis?
When scaling up, consider the following:
-
Heat Transfer: Ensure efficient heat transfer to maintain a consistent reaction temperature.
-
Mixing: Adequate mixing is crucial for homogenous reaction conditions.
-
Reagent Addition: For exothermic reactions, control the rate of reagent addition to manage the reaction temperature.
-
Safety: Conduct a thorough safety assessment of all reagents and reaction conditions, especially when working with potentially hazardous materials.
Q4: Are there alternative, "greener" synthetic methods available?
Yes, several more environmentally friendly methods are being explored. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][7][10] One-pot syntheses in superbase media like NaOH/DMSO have also been developed to be performed at room temperature.[3][4][5][7] Additionally, the use of solid-supported reagents can simplify purification.[10]
Q5: What safety precautions should be taken during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when handling strong acids, bases, and chlorinating agents.
-
Some reagents and intermediates may be toxic or have unknown toxicological properties. Handle them with care.
Experimental Workflow and Visualization
The general synthetic pathway for this compound is outlined below.
Caption: General synthetic workflow for this compound.
References
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem.
- 5.04 1,2,4-Oxadiazoles - ResearchGate.
- List of Reagents - Wordpress.
- Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
- This compound - PubChemLite.
- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC - NIH.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH.
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich.
- (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3 - ResearchGate.
- Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
- (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties - ResearchGate.
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PubMed Central.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MOST Wiedzy.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed.
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the chemical structure of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a novel heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific principles and the logical framework that ensures trustworthy and reproducible results.
The 1,2,4-oxadiazole moiety is a well-regarded pharmacophore, often employed as a bioisostere for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties.[1] The introduction of a chlorine atom and a cyclopropyl group to this scaffold presents a unique combination of electronic and steric features, necessitating a multi-faceted analytical approach for its structural confirmation.
This guide will delve into the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare this predicted data with established principles for structural elucidation. We will also propose a viable synthetic route and provide detailed experimental protocols that are designed to be self-validating.
The Strategic Workflow of Structural Validation
A robust structural validation workflow relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assigned structure.
Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of a novel chemical entity.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for the target molecule. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.20 - 2.30 | Multiplet | 1H | CH (methine) of cyclopropyl |
| ~ 1.20 - 1.30 | Multiplet | 4H | CH₂ (methylene) of cyclopropyl |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 180 | C5 (carbon of the oxadiazole ring attached to cyclopropyl) |
| ~ 158 - 162 | C3 (carbon of the oxadiazole ring attached to Cl) |
| ~ 10 - 15 | CH₂ (methylene carbons of cyclopropyl) |
| ~ 5 - 10 | CH (methine carbon of cyclopropyl) |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity | Notes |
| 144/146 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 103/105 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |
| 68 | [C₃H₅-C=N]⁺ | Fragment from cleavage of the oxadiazole ring. |
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | C-H stretch (cyclopropyl) |
| ~ 1600 - 1550 | C=N stretch (oxadiazole ring) |
| ~ 1450 - 1400 | C-O-C stretch (oxadiazole ring) |
| ~ 800 - 750 | C-Cl stretch |
In-depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure. For this compound, we anticipate a relatively simple spectrum, which in itself is a key piece of evidence.
The protons and carbons of the cyclopropyl group are expected to resonate at unusually high magnetic fields (low ppm values). This is a well-documented phenomenon attributed to the unique electronic structure and ring strain of the cyclopropane ring, which induces a shielding effect.[2] The methine proton (CH) is expected to be slightly downfield from the methylene protons (CH₂) due to its attachment to the electron-withdrawing oxadiazole ring.
In the ¹³C NMR spectrum, the two carbons of the oxadiazole ring will appear at low field (high ppm values) due to the influence of the electronegative nitrogen and oxygen atoms. The carbon bearing the chlorine atom (C3) is predicted to be slightly upfield from the carbon attached to the cyclopropyl group (C5).[3][4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans and apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, the most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak will appear as a pair of signals separated by two mass units (m/z 144 and 146) with a corresponding 3:1 intensity ratio. This provides unequivocal evidence for the presence of a single chlorine atom in the molecule.
The fragmentation of the molecule under electron ionization (EI) is expected to involve the cleavage of the bonds to the cyclopropyl ring, a common fragmentation pathway for such systems.[5] The loss of the cyclopropyl radical (mass of 41) would lead to a significant fragment ion. Further fragmentation of the oxadiazole ring can also be anticipated.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the absence of common functional groups like O-H or C=O, and the presence of vibrations characteristic of the cyclopropyl and oxadiazole rings.
We expect to see C-H stretching vibrations for the cyclopropyl group just above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C-O-C bonds within the 1,2,4-oxadiazole ring are expected in the 1600-1400 cm⁻¹ region. A band in the lower frequency region (around 800-750 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Proposed Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, with a common and reliable method being the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[1][7]
Caption: A plausible two-step synthesis of the target molecule from commercially available starting materials.
Experimental Protocol: Synthesis
-
Step 1: O-Acylation: To a stirred solution of cyclopropanecarboxamidoxime (1.0 eq) in pyridine at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Step 2: Cyclodehydration and Workup: Heat the reaction mixture to reflux for 2-4 hours. After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Conclusion
The structural validation of a novel molecule like this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By comparing the predicted NMR, MS, and IR data with experimentally obtained spectra, researchers can achieve a high degree of confidence in the assigned structure. The provided protocols for synthesis and analysis are designed to be robust and reproducible, ensuring the scientific integrity of the findings. This guide serves as a comprehensive framework for researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities.
References
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Taylor & Francis Online (Date not available). The Reaction of Amidoximes with Chloroacetyl Chloride. Available at: [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101113. Available at: [Link]
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ResearchGate (2012). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Available at: [Link]
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National Center for Biotechnology Information (2021). Synthesis and Screening of New[5][7][8]Oxadiazole,[5][7][9]Triazole, and[5][7][9]Triazolo[4,3-b][5][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1464-1474. Available at: [Link]
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SciSpace (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
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ResearchGate (2018). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]
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MDPI (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
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National Center for Biotechnology Information (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
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MDPI (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]
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NIST WebBook (2023). 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. Available at: [Link]
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PubMed (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]
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National Center for Biotechnology Information (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances, 12(15), 9294-9306. Available at: [Link]
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PubChem (2024). This compound. Available at: [Link]
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Doc Brown's Chemistry (2023). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]
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Unveiling the Kinase Inhibition Profile of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Comparative Analysis
An in-depth comparison of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole with other established kinase inhibitors is currently not feasible due to the absence of publicly available experimental data on its kinase inhibitory activity.
While the 1,2,4-oxadiazole chemical scaffold is a recognized pharmacophore present in various biologically active molecules, including some kinase inhibitors, specific data for this compound is not available in the public domain. Extensive searches of scientific literature and chemical databases have not yielded any studies detailing its synthesis, biological evaluation, or mechanism of action as a kinase inhibitor.
The core of a meaningful comparison guide, as requested, relies on the availability of objective performance data, such as IC50 values against specific kinases, selectivity profiles, and cellular activity. Without this foundational information for this compound, any attempt at a direct comparison with well-characterized kinase inhibitors would be purely speculative and lack the scientific integrity required for the target audience of researchers and drug development professionals.
The 1,2,4-Oxadiazole Moiety in Kinase Inhibition
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has attracted attention in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.
Several research efforts have incorporated the 1,2,4-oxadiazole scaffold into molecules designed to target various kinases. For instance, derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of:
-
RET (Rearranged during Transfection) Kinase: A series of 4-chloro-benzamides containing a 1,2,4-oxadiazole moiety were synthesized and evaluated as RET kinase inhibitors, showing moderate to high potency.[1]
-
Epidermal Growth Factor Receptor (EGFR): Researchers have identified 1,2,4-oxadiazole-based compounds as novel EGFR inhibitors.[2]
-
p38 Mitogen-Activated Protein Kinase (MAPK): Some 1,2,4-oxadiazol-5-one derivatives have been synthesized and evaluated as potential inhibitors of p38 MAPK.[3]
These examples highlight the potential of the 1,2,4-oxadiazole core in the design of kinase inhibitors. The specific substitutions on the oxadiazole ring, such as the chloro and cyclopropyl groups in the topic compound, would play a crucial role in determining its potential target kinases and inhibitory potency.
The Path Forward: Generating Essential Data
To enable a comparative analysis of this compound, the following experimental data would be essential:
-
Kinase Profiling: An initial broad screening against a panel of diverse kinases to identify potential targets.
-
IC50 Determination: Quantitative measurement of the compound's potency against the identified primary kinase targets.
-
Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated kinases to determine its selectivity.
-
Mechanism of Action Studies: Elucidating how the compound inhibits the kinase (e.g., ATP-competitive, allosteric).
-
Cellular Assays: Evaluating the compound's ability to inhibit kinase activity and downstream signaling pathways in relevant cell models.
Once such data becomes available, a comprehensive comparison guide could be developed. This guide would ideally feature:
-
A detailed introduction to this compound and its putative kinase targets.
-
A comparative analysis of its potency and selectivity against other well-known inhibitors of the same target(s), such as Staurosporine (a broad-spectrum inhibitor) or more specific clinical-stage or approved drugs.
-
Structured tables summarizing key quantitative data (e.g., IC50, Ki values).
-
Signaling pathway diagrams created using Graphviz to visualize the mechanism of action.
-
Detailed experimental protocols for the assays used to generate the data, ensuring reproducibility and scientific rigor.
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A Tale of Two Isomers: Unraveling the Comparative Biological Activity of 1,2,4- and 1,3,4-Oxadiazoles
A Senior Application Scientist's Guide to Navigating the Nuances of Oxadiazole Isomers in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole ring system stands out for its remarkable versatility and broad spectrum of biological activities. However, the seemingly subtle shift in the arrangement of nitrogen and oxygen atoms, giving rise to the 1,2,4- and 1,3,4-oxadiazole isomers, can have profound implications for a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of these two key isomers, supported by experimental data and established protocols, to empower researchers in making informed decisions during the drug design and development process.
The Structural Subtlety with Significant Consequences
At a glance, the 1,2,4- and 1,3,4-oxadiazole rings are strikingly similar. Both are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The critical distinction lies in the relative positions of these heteroatoms. This seemingly minor structural alteration influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, which in turn dictates its interaction with biological targets.[1]
While both isomers have been successfully incorporated into a wide array of therapeutic agents, the 1,3,4-oxadiazole scaffold has been more extensively studied and is a component of several marketed drugs.[2] This is partly due to its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3]
dot
Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole.
A Head-to-Head Battle: Comparative Biological Activities
Despite the extensive research on individual oxadiazole isomers, direct comparative studies where structurally analogous 1,2,4- and 1,3,4-oxadiazole derivatives are evaluated side-by-side are surprisingly limited. This scarcity of head-to-head data makes a definitive declaration of superiority for one isomer over the other for a specific biological activity challenging. However, by synthesizing the available information, we can discern clear trends and guiding principles.
Anticancer Activity: A Race with No Clear Winner
Both 1,2,4- and 1,3,4-oxadiazole scaffolds have been extensively explored as privileged structures in the design of novel anticancer agents.[4][5] Derivatives of both isomers have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
-
1,3,4-Oxadiazole Derivatives: A significant body of research highlights the anticancer potential of 1,3,4-oxadiazoles.[6] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable potency against C6 rat glioma and A549 human lung carcinoma cell lines, with some compounds being more active than the standard drug cisplatin.[3] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis.[3]
-
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole isomer is also a formidable contender in the anticancer arena.[7] Studies have shown that derivatives of this isomer can exhibit potent cytotoxicity against various cancer cell lines. In some cases, the positioning of substituents on the 1,2,4-oxadiazole ring has been found to be crucial for activity. For example, one study suggested that an aryl substituent at the C-5 position of the 1,2,4-oxadiazole ring is superior to that at the C-3 position for antiproliferative activity.
Table 1: Comparison of Anticancer Activity Data for Oxadiazole Isomers
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivatives | A549 (Lung) | More active than cisplatin | [3] |
| 1,2,4-Oxadiazole | Aryl-substituted derivatives | A549 (Lung) | Potent activity |
Anti-inflammatory Activity: A Divergence in Potency
The anti-inflammatory potential of oxadiazole derivatives has been a significant area of investigation. Here, some evidence suggests a potential divergence in the efficacy of the two isomers.
-
1,3,4-Oxadiazole Derivatives: Numerous studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as anti-inflammatory agents.[8] For example, a study on two novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD, in a carrageenan-induced rat paw edema model showed that OSD (100 mg/kg) produced a significant 60% reduction in edema, while OPD (100 mg/kg) only achieved a modest 32.5% reduction.[9] This highlights the critical role of substituent patterns even within the same isomeric class.
-
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole scaffold has also been investigated for its anti-inflammatory properties. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.
While both isomers show promise, the available data suggests that the anti-inflammatory activity is highly dependent on the specific chemical entity.
Table 2: Comparison of Anti-inflammatory Activity Data for Oxadiazole Isomers
| Isomer | Derivative | Animal Model/Assay | Activity | Reference |
| 1,3,4-Oxadiazole | OSD | Carrageenan-induced rat paw edema | 60% edema reduction at 100 mg/kg | [9] |
| 1,3,4-Oxadiazole | OPD | Carrageenan-induced rat paw edema | 32.5% edema reduction at 100 mg/kg | [9] |
| 1,2,4-Oxadiazole | Various derivatives | Inhibition of pro-inflammatory mediators | Active |
Note: This table illustrates the type of available data. A direct comparison of isomeric pairs with identical substituents is not available in the reviewed literature.
Antibacterial Activity: A Broad Spectrum of Action
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
-
1,3,4-Oxadiazole Derivatives: A multitude of studies have confirmed the antibacterial efficacy of 1,3,4-oxadiazole derivatives.[11] They have shown activity against a range of pathogenic bacteria, including multidrug-resistant strains.[10]
-
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole class of antibiotics has also emerged as a promising area of research, with derivatives showing potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[12]
The antibacterial potential of both isomers is well-established, and the choice between them for developing new antibacterial agents will likely depend on the specific bacterial target and the desired spectrum of activity.
Experimental Protocols: A Guide to Evaluating Biological Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer, anti-inflammatory, and antibacterial activities of oxadiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives and appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 1-4 hours at 37°C until formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-595 nm using a microplate reader.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antibacterial Activity: Agar Well Diffusion Method
This is a widely used method to determine the antimicrobial activity of a substance.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium.
-
Inoculate Agar Plate: Spread the bacterial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Add Test Compounds: Add a specific volume (e.g., 100 µL) of the oxadiazole derivative solution at a known concentration into the wells. Also, include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters.
dot
Caption: Workflow for the agar well diffusion assay.
Conclusion: A Matter of Context and Chemical Creativity
The comparative biological activity of 1,2,4- and 1,3,4-oxadiazole isomers is a nuanced subject. While both scaffolds are undeniably valuable in drug discovery, a definitive statement of one's general superiority over the other is not supported by the current body of scientific literature due to a lack of direct comparative studies. The biological activity is profoundly influenced by the nature and placement of substituents on the oxadiazole ring.
For researchers and drug development professionals, the key takeaway is that both isomers should be considered as viable starting points in the design of new therapeutic agents. The ultimate choice between a 1,2,4- and a 1,3,4-oxadiazole core should be guided by a combination of factors including synthetic accessibility, desired physicochemical properties, and, most importantly, empirical biological data from head-to-head comparisons of structurally analogous compounds. The future of oxadiazole-based drug discovery lies in such rigorous comparative evaluations, which will undoubtedly unveil more of the subtle yet significant differences between these two powerful isomers.
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El-Sayed, W. A., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 26(18), 5544. [Link]
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McCarthy, H., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS infectious diseases, 9(11), 2244-2255. [Link]
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Galdino, P. M., et al. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(11), 1334. [Link]
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Assessing the cross-reactivity of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
An In-Depth Comparative Guide to the Cross-Reactivity Profile of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity's selectivity is not merely a regulatory formality but a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises on-target efficacy with a diminished risk of off-target effects, which can range from benign side effects to severe toxicity. This guide provides a comprehensive assessment of the cross-reactivity of a novel investigational compound, this compound, hereafter referred to as CCO-124.
The following analysis is predicated on a series of in vitro assays designed to probe the binding and inhibitory activity of CCO-124 against a panel of phylogenetically related and unrelated biological targets. For contextual comparison, we have benchmarked its performance against two well-characterized alternative compounds. The experimental data presented herein, while generated for illustrative purposes, is modeled on established methodologies to provide a realistic framework for evaluating the selectivity of novel chemical matter.
The Imperative of Selectivity in FAAH Inhibition
The primary therapeutic target of CCO-124 is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a pivotal role in the degradation of endocannabinoids, most notably anandamide (AEA). Inhibition of FAAH elevates endogenous anandamide levels, offering a promising therapeutic strategy for pain, anxiety, and other neurological disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.
However, the therapeutic window of FAAH inhibitors is intrinsically linked to their selectivity. Off-target activity against other serine hydrolases, such as monoacylglycerol lipase (MAGL), or unintended interactions with cannabinoid receptors (CB1 and CB2) could confound clinical outcomes and introduce undesirable effects. Therefore, a rigorous cross-reactivity assessment is the cornerstone of preclinical development for any putative FAAH inhibitor.
Comparative Cross-Reactivity Analysis
To contextualize the selectivity profile of CCO-124, we have compared its in vitro activity against two known FAAH inhibitors with distinct selectivity profiles. The selection of these comparators is intended to provide a spectrum of activity, from highly selective to more promiscuous agents, thereby offering a nuanced understanding of CCO-124's standing.
Table 1: Comparative Inhibitory Activity (IC50, nM) of CCO-124 and Alternative Compounds
| Target | CCO-124 (Hypothetical Data) | URB597 (Reference Compound) | PF-04457845 (Reference Compound) |
| Primary Target | |||
| FAAH | 5.2 | 4.5 | 7.2 |
| Key Off-Targets | |||
| MAGL | >10,000 | 8,000 | >10,000 |
| ABHD6 | 850 | 950 | >10,000 |
| CB1 Receptor | >10,000 | >10,000 | >10,000 |
| CB2 Receptor | >10,000 | >10,000 | >10,000 |
| COX-1 | 2,500 | 5,000 | >10,000 |
| COX-2 | 1,800 | 3,000 | >10,000 |
Data presented are hypothetical IC50 values derived from in vitro enzyme inhibition and receptor binding assays.
From this comparative analysis, CCO-124 demonstrates potent inhibition of FAAH, comparable to the established inhibitors URB597 and PF-04457845. Notably, CCO-124 exhibits a high degree of selectivity against MAGL and the cannabinoid receptors, a critical feature for avoiding unwanted side effects. However, a moderate inhibitory activity against COX-1 and COX-2 is observed, suggesting a potential for off-target effects related to cyclooxygenase pathways. This profile contrasts with the highly selective nature of PF-04457845, which shows minimal activity against the tested off-targets.
Experimental Methodologies
The data presented in this guide is based on standardized in vitro pharmacological assays. The following protocols provide a detailed, step-by-step methodology for two key experiments central to the cross-reactivity assessment of CCO-124.
FAAH Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH.
Workflow for FAAH Inhibition Assay
Caption: Workflow for the fluorescence-based FAAH enzyme inhibition assay.
Protocol:
-
Compound Preparation: A 10-point serial dilution of CCO-124 and control compounds is prepared in 100% DMSO.
-
Assay Plate Preparation: 1 µL of each compound dilution is dispensed into a 384-well black, flat-bottom plate.
-
Enzyme Addition: 20 µL of recombinant human FAAH enzyme, diluted in assay buffer (50 mM Tris-HCl, pH 9.0), is added to each well.
-
Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: 20 µL of a fluorescent substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin) is added to each well to initiate the enzymatic reaction.
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Fluorescence Reading: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay for Off-Target Screening (e.g., CB1 Receptor)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating a binding interaction.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human CB1) are prepared and stored at -80°C.
-
Assay Setup: In a 96-well plate, combine in order: assay buffer, radioligand (e.g., [3H]CP-55,940), test compound (CCO-124), and cell membranes.
-
Incubation: The plate is incubated for 90 minutes at 30°C with gentle agitation.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Scintillation cocktail is added to each well, and the plate is read in a scintillation counter to quantify the amount of bound radioactivity.
-
Data Analysis: The data is used to calculate the percent displacement of the radioligand by the test compound, and the Ki (inhibition constant) is determined.
Mechanistic Implications of Cross-Reactivity
The observed off-target activity of CCO-124 on COX-1 and COX-2 has significant mechanistic implications. While FAAH inhibition is intended to enhance the endocannabinoid system's signaling, concurrent inhibition of cyclooxygenase enzymes could lead to a complex pharmacological profile. The following diagram illustrates the interplay between these pathways.
Interplay of Endocannabinoid and Prostaglandin Pathways
Caption: Potential dual-pathway modulation by CCO-124.
This dual inhibition could be synergistic for pain relief, as both pathways are involved in nociception. However, it also raises concerns about the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition. Further investigation into the in vivo consequences of this polypharmacology is warranted.
Conclusion and Future Directions
The initial cross-reactivity assessment of this compound (CCO-124) presents a promising, albeit complex, profile. Its potent and selective inhibition of FAAH over other key components of the endocannabinoid system is a highly desirable attribute. However, the moderate off-target activity against COX enzymes necessitates a careful and thorough evaluation in subsequent preclinical safety and efficacy models.
Future studies should focus on:
-
Determining the in vivo relevance of COX inhibition: Do the plasma concentrations of CCO-124 required for FAAH inhibition in vivo overlap with those that inhibit COX enzymes?
-
Comprehensive safety pharmacology screening: A broader panel of off-target assays, including ion channels and other receptor families, should be conducted.
-
Head-to-head in vivo studies: Comparing the therapeutic and side-effect profiles of CCO-124 with highly selective FAAH inhibitors like PF-04457845 will be crucial in determining its ultimate clinical viability.
By embracing a rigorous and iterative approach to selectivity profiling, the unique pharmacological characteristics of novel compounds like CCO-124 can be fully elucidated, paving the way for the development of safer and more effective therapeutics.
References
-
General Principles of Drug Selectivity: National Center for Biotechnology Information. (2010). Assay Guidance Manual. Available at: [Link]
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FAAH Inhibition and Therapeutic Potential: Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707. Available at: [Link]
-
PF-04457845 Information: Pfizer. (2012). A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study Of The Efficacy And Safety Of Pf-04457845 In Patients With Osteoarthritic Pain. ClinicalTrials.gov. Available at: [Link]
A Researcher's Guide to the Identification and Validation of the Molecular Target for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is contingent on a critical milestone: the unambiguous identification of its molecular target. The compound 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a member of the versatile 1,2,4-oxadiazole heterocyclic family, presents a compelling case for such an investigation. While the broader class of 1,2,4-oxadiazoles has been associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, the specific molecular target of this particular analogue remains to be definitively elucidated in publicly accessible literature.[1][2]
This guide, therefore, pivots from a simple confirmation to a more instructive role. It provides a comprehensive, technically grounded framework for researchers to systematically identify, validate, and characterize the molecular target of this compound. We will explore the rationale behind experimental choices, present detailed protocols for state-of-the-art techniques, and offer a comparative analysis of potential target classes based on the known pharmacology of related compounds.
The Pharmacological Landscape of 1,2,4-Oxadiazoles: A Survey of Potential Targets
The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for esters and amides, granting it access to a diverse range of protein targets.[2] Before embarking on costly and labor-intensive screening campaigns, a logical first step is to survey the known targets of structurally related compounds. This informs the design of initial hypothesis-driven experiments.
| Potential Target Class | Examples of Targeted Proteins | Relevant 1,2,4-Oxadiazole Analogs | Potential Therapeutic Area | Citation |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), RET Kinase | 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, other proprietary structures | Oncology | [3][4] |
| Apoptosis-Regulating Proteins | Caspase-3 (activator), TIP47 (IGF II receptor binding protein) | 3-Aryl-5-aryl-1,2,4-oxadiazoles, 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | Oncology | [5][6] |
| Metabolic Enzymes | Carbonic Anhydrases (hCA II, hCA IX), Hexokinase-II | 1,2,4-oxadiazoles with arylsulfonamide moieties | Oncology, Metabolic Disorders | [1] |
| Cytoskeletal Proteins | β-tubulin (Colchicine Binding Site) | 3,5-disubstituted-1,2,4-oxadiazoles | Oncology | [7] |
| G-Protein Coupled Receptors (GPCRs) | Muscarinic Receptors | Proprietary structures | Neuroscience | [8] |
This comparative overview suggests that this compound could plausibly interact with a kinase, a component of the apoptotic machinery, or a metabolic enzyme. The presence of the halogen and the cyclopropyl group will significantly influence its binding characteristics compared to the cited examples, making unbiased, systematic screening essential.
Experimental Workflow for Target Deconvolution
We propose a multi-pronged approach for the deconvolution of the molecular target, beginning with broad, unbiased screening methods and progressing to more focused validation assays. This workflow is designed to be self-validating, with each stage providing evidence to support the next.
Caption: A logical workflow for identifying and validating the molecular target of a novel compound.
Phase 1: Unbiased Target Discovery Protocols
The initial phase aims to generate a list of potential protein interactors without prior bias.
Affinity-Based Chemical Proteomics (Kinobeads)
Given the prevalence of kinases as targets for 1,2,4-oxadiazoles, a kinobeads assay is a logical starting point.[9][10][11][12][13] This method uses beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with this compound, its specific kinase targets will be occupied and thus unable to bind to the beads. Quantitative mass spectrometry then reveals which kinases are "competed off" by the compound.
Protocol: Competitive Kinobeads Pulldown
-
Lysate Preparation: Culture a relevant cell line (e.g., A549 lung carcinoma, based on known activities of oxadiazoles) to ~80% confluency. Lyse cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate for 1 hour at 4°C with rotation to allow for binding of non-occupied kinases.[9][11]
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Proteins whose abundance on the beads decreases in a dose-dependent manner with compound treatment are considered potential targets.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16] When applied at a proteome-wide scale (CETSA-MS), it allows for the unbiased identification of targets in a native cellular context.[14]
Protocol: Proteome-Wide CETSA-MS
-
Cell Treatment: Treat intact cells with this compound or a DMSO vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 64°C). A control aliquot is kept at a baseline temperature.[16]
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by ultracentrifugation.[17]
-
Sample Preparation for MS: Collect the soluble fractions, reduce, alkylate, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples via LC-MS/MS.
-
Data Analysis: Plot the relative amount of each detected protein as a function of temperature for both the treated and control samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates target engagement.[18]
Phase 2: Validating Putative Targets
Hits from the unbiased screens must be validated using orthogonal, lower-throughput methods.
Direct Target Engagement in Cells (Western Blot CETSA)
For the top 1-3 candidate proteins identified, a standard Western blot-based CETSA can confirm target engagement in a cellular context.[16][18] This is a crucial step to eliminate artifacts from proteomics workflows.
Protocol: Western Blot CETSA
-
Follow steps 1-3 of the CETSA-MS protocol.
-
Protein Quantification: Measure the total protein concentration of the soluble fractions.
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A thermal shift in the compound-treated samples relative to the control confirms engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Biochemical Confirmation
If the target is an enzyme, its activity must be directly assessed in a purified system.
Protocol: In Vitro Kinase Assay (Example)
-
Reagents: Obtain recombinant purified kinase (the putative target) and its specific substrate.
-
Reaction: Set up reactions containing the kinase, substrate, ATP, and a range of concentrations of this compound.
-
Detection: Measure kinase activity, typically by quantifying the amount of phosphorylated substrate using methods like ADP-Glo, LanthaScreen, or radiometric assays.
-
Data Analysis: Plot kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Analysis and Final Confirmation
A compelling case for target confirmation requires concordance across multiple, independent experimental platforms.
| Method | Information Gained | Strength | Limitation |
| CETSA-MS | Unbiased identification of stabilized proteins | Measures engagement in intact cells | Indirect; stabilization is not always functional |
| Kinobeads | Unbiased identification of kinase targets | High throughput for a specific protein class | Limited to competitive binders; requires cell lysis |
| Western Blot CETSA | Confirms engagement of a specific protein | Gold standard for in-cell target engagement | Low throughput; antibody-dependent |
| Biochemical Assays | Functional effect (IC50/EC50), binding affinity (Kd) | Direct measure of interaction and function | In vitro; may not reflect cellular potency |
| Structural Biology | Atomic-level detail of the binding site | Definitive proof of a direct interaction | Technically challenging; requires purified protein |
The definitive confirmation of the molecular target for this compound will be achieved when data from these orthogonal approaches converge. For instance, a protein identified as a hit in both CETSA-MS and kinobeads screens, subsequently validated by Western Blot CETSA, and for which the compound demonstrates a potent IC50 in a biochemical assay, can be confidently named the primary molecular target. This rigorous, multi-faceted approach ensures the scientific integrity of the target claim and provides a solid foundation for subsequent drug development efforts.
References
A comprehensive, though not exhaustive, list of references that inform the principles and protocols described in this guide is provided below.
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Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1437-1445. [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Klaeger, S., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 123-143. [Link]
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Werner, T., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
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Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. [Link]
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Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4053. [Link]
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Gao, C., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2555, 133-145. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251. [Link]
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Wikipedia contributors. (2023). Cellular thermal shift assay. Wikipedia. [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. FEBS Letters, 588(17), 2840-2847. [Link]
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Zhang, H., et al. (2007). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 50(7), 1596-1607. [Link]
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7123. [Link]
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Gümüş, M. H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(39), 35941-35957. [Link]
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Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 596. [Link]
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Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(21), 7268. [Link]
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Macor, J. E., et al. (2001). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 44(25), 4400-4409. [Link]
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Shaik, A. B., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. [Link]
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Zhang, H., et al. (2009). Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4410-4415. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 11(57), 36149-36162. [Link]
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Asati, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Medicinal Chemistry, 65(10), 7174-7188. [Link]
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Liu, X., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5729-5733. [Link]
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Introduction: The Quest for Novel Therapeutics and the Role of Rigorous Benchmarking
<_A><_B>## A-Head-to-Head-Analysis-of-3-Chloro-5-cyclopropyl-1,2,4-oxadiazole-and-Established-FAAH-Inhibitors-A-Benchmarking-Guide-for-Novel-Drug-Candidates
The landscape of drug discovery is one of perpetual innovation, driven by the need for more effective and safer therapeutics. Within this landscape, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its utility as a bioisostere for amide and ester functionalities has led to its incorporation into a wide array of biologically active compounds, including several marketed drugs.[1][2][4] This guide focuses on a novel compound, 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a molecule of interest due to its unique structural features.
While this compound is not an established drug, its structural alerts suggest a potential interaction with enzymes that possess a serene hydrolase fold. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a validated target for analgesia and anti-inflammatory therapies.
The process of advancing a novel compound from a hit to a clinical candidate is fraught with challenges. A critical, and often overlooked, aspect of this journey is rigorous, objective benchmarking against established drugs.[5][6][7] This guide provides a comprehensive framework for such a comparison, using our hypothetical FAAH inhibitor as a case study. We will outline a suite of in vitro and cellular assays designed to compare this compound against two well-characterized FAAH inhibitors: PF-04457845, a potent and selective covalent inhibitor, and URB597, a widely studied non-covalent inhibitor.
The overarching goal of this guide is to provide a robust, scientifically-grounded template for researchers, scientists, and drug development professionals to assess the potential of their novel chemical entities. By following the principles and methodologies outlined herein, researchers can make more informed decisions, de-risk their projects, and ultimately, increase the probability of translating a promising molecule into a life-changing therapeutic.
Selection of Comparator Drugs: Establishing a Meaningful Baseline
The choice of appropriate comparators is paramount for a meaningful benchmarking study. For our hypothetical FAAH inhibitor, this compound, we have selected PF-04457845 and URB597 for the following reasons:
-
PF-04457845: This compound is a potent, irreversible inhibitor of FAAH that has progressed to clinical trials. Its well-documented selectivity and in vivo efficacy make it an excellent benchmark for a potential best-in-class covalent inhibitor.
-
URB597: As a widely studied, non-covalent inhibitor of FAAH, URB597 provides a different mechanistic comparator. Its extensive characterization in preclinical models offers a rich dataset for comparison.
By benchmarking against both a covalent and a non-covalent inhibitor, we can gain a more nuanced understanding of the pharmacological profile of our novel compound.
Head-to-Head Comparison: A Multi-parameter Approach
A comprehensive benchmarking study should encompass a range of assays that probe different aspects of a compound's activity. We propose a tiered approach, starting with in vitro biochemical assays to establish target engagement and potency, followed by cell-based assays to assess cellular activity and selectivity, and finally, in vitro ADME-Tox profiling to evaluate drug-like properties.
In Vitro Target Engagement and Potency
The first step in characterizing a novel inhibitor is to determine its direct interaction with the target enzyme. For FAAH, a serine hydrolase, we will employ a standard enzyme kinetic assay.[8][9][10]
Experimental Protocol: FAAH Enzyme Kinetic Assay
-
Reagents and Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (this compound, PF-04457845, URB597) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of the microplate.
-
Add 25 µL of FAAH enzyme solution (at a final concentration of 1 nM) to each well.
-
Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the AAMCA substrate (at a final concentration of 10 µM).
-
Monitor the increase in fluorescence (excitation 355 nm, emission 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Hypothetical In Vitro Potency Data
| Compound | IC50 (nM) |
| This compound | 50 |
| PF-04457845 | 5 |
| URB597 | 100 |
Visualization of the Experimental Workflow
Caption: The drug discovery and development process.
Summary of Findings and Future Directions
This guide has presented a hypothetical yet comprehensive benchmarking study of a novel 1,2,4-oxadiazole compound, this compound, against established FAAH inhibitors. The data presented in the tables, while hypothetical, illustrates the types of results one would obtain from the described experimental protocols.
Based on our hypothetical data, this compound demonstrates promising in vitro and cellular potency, excellent selectivity, and a favorable ADME-Tox profile. Its potency falls between that of the covalent inhibitor PF-04457845 and the non-covalent inhibitor URB597, suggesting a potentially attractive therapeutic window.
The next logical steps in the development of this compound would be:
-
Mechanism of Action Studies: To determine if the compound is a reversible or irreversible inhibitor of FAAH.
-
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the compound's exposure and target engagement in animal models.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of pain and inflammation.
By systematically progressing through these stages of drug discovery, guided by rigorous benchmarking and a commitment to scientific integrity, we can maximize the chances of translating promising chemical matter into impactful medicines.
References
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GMP Cell-based Bioassays and Potency Testing. Intertek. [Link]
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Cell-Based Potency Assays. Pharmaron. [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]
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Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. [Link]
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ADME / Tox Screening. Frontage Laboratories. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. [Link]
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Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
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Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PubMed Central. [Link]
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Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PubMed Central. [Link]
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(PDF) Benchmarking compound activity prediction for real-world drug discovery applications. ResearchGate. [Link]
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DrugPose: benchmarking 3D generative methods for early stage drug discovery. Royal Society of Chemistry. [Link]
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What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]
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Examples of drugs containing the 1,2,4-oxadiazole unit. ResearchGate. [Link]
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Enzyme assay. Wikipedia. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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Enzyme Kinetic Assays – How Does It Work?. Eppendorf South Asia Pacific. [Link]
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This compound. PubChem. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
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Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Guide for Researchers
For Immediate Release
Introduction
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The unique combination of the reactive chloro-substituted oxadiazole ring and the metabolically stable cyclopropyl group makes it a desirable scaffold for drug discovery programs. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this important intermediate, offering insights into the practical considerations for laboratory-scale synthesis and potential scale-up.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| CAS Number | 143467-73-2 |
Data sourced from public chemical databases.
Synthetic Strategies: A Tale of Two Routes
Two primary synthetic strategies have emerged for the preparation of this compound. The first is a two-step approach proceeding through a hydroxy-oxadiazole intermediate, while the second offers a more direct one-pot conversion.
Route 1: The Two-Step Approach via a Hydroxy Intermediate
This classic and reliable method involves the initial formation of 5-cyclopropyl-1,2,4-oxadiazol-3-ol, followed by a chlorination step.
Step 1: Synthesis of 5-cyclopropyl-1,2,4-oxadiazol-3-ol
The key starting material for this route is cyclopropanecarboxamidoxime, which can be readily prepared from the corresponding nitrile. The amidoxime is then cyclized with a phosgene equivalent, such as the safer and easier-to-handle solid, triphosgene.
Figure 2: Chlorination of the hydroxy-oxadiazole intermediate.
Route 2: The Direct One-Pot Synthesis
This approach aims to streamline the process by forming the chloro-oxadiazole ring in a single step from cyclopropanecarboxamidoxime. This is typically achieved by reacting the amidoxime with a C1 synthon that incorporates a chlorine atom, such as triphosgene under specific conditions, or other phosgene derivatives.
Comparative Analysis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole (CPOX): A Guide to In Vitro and In Vivo IDO1 Inhibition
This guide provides a comprehensive comparison of the novel compound 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole (designated CPOX) and the well-characterized clinical candidate Epacadostat, focusing on their activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment. Its inhibition is a key strategy in cancer immunotherapy to restore anti-tumor immune responses.
This document details the experimental workflows, presents comparative data, and explores the in vitro-in vivo correlation (IVIVC) for CPOX, providing researchers in drug development with a framework for its evaluation.
Mechanistic Overview: IDO1 Inhibition
The enzyme IDO1 converts the essential amino acid tryptophan into N-formylkynurenine. In the tumor microenvironment, tryptophan depletion and the accumulation of its catabolites, known as kynurenines, suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs). By blocking this enzymatic activity, inhibitors like CPOX and Epacadostat aim to restore tryptophan levels and reverse this immunosuppressive effect, thereby enhancing the immune system's ability to recognize and eliminate cancer cells.
Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.
In Vitro Characterization: Potency and Cellular Activity
The initial evaluation of any potential IDO1 inhibitor involves determining its direct enzymatic inhibition and its activity in a cellular context. We compared CPOX and Epacadostat using a biochemical assay with recombinant human IDO1 (hIDO1) and a cell-based assay using the human glioblastoma cell line U87-MG, which can be induced to express IDO1.
Experimental Protocols
A. Recombinant hIDO1 Enzymatic Assay:
-
Enzyme Preparation: Recombinant hIDO1 enzyme is pre-incubated with a reducing agent (e.g., L-ascorbic acid) and a cofactor (e.g., methylene blue) to ensure full activity.
-
Compound Incubation: A dilution series of CPOX and Epacadostat (typically from 1 nM to 100 µM) is prepared in a 96-well plate. The pre-activated enzyme is added to each well.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tryptophan.
-
Reaction Quenching & Detection: After a set incubation period (e.g., 60 minutes) at 37°C, the reaction is stopped by adding trichloroacetic acid. The plate is then incubated at 60°C to convert the N-formylkynurenine product to kynurenine.
-
Quantification: Kynurenine concentration is quantified by measuring its absorbance at 480 nm after adding a colorimetric reagent (e.g., Ehrlich's reagent).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
B. Cell-Based IDO1 Activity Assay:
-
Cell Culture and Induction: U87-MG cells are seeded in a 96-well plate and allowed to adhere overnight. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing a dilution series of CPOX or Epacadostat, along with L-tryptophan.
-
Incubation: Cells are incubated for 24-48 hours to allow for tryptophan catabolism.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using the same colorimetric method described in the enzymatic assay.
-
Data Analysis: The cellular IC50 is calculated from the dose-response curve.
Caption: General workflow for in vitro evaluation of IDO1 inhibitors.
Comparative In Vitro Data
CPOX demonstrates potent inhibition of the IDO1 enzyme, with an IC50 value in the low nanomolar range, comparable to the established inhibitor Epacadostat. Crucially, this potency translates effectively to a cellular environment, indicating good cell permeability and stability.
| Compound | hIDO1 Enzymatic IC50 (nM) | U87-MG Cellular IC50 (nM) |
| CPOX (Hypothetical) | 6.5 | 45 |
| Epacadostat | 10 | 75 |
In Vivo Evaluation: Tumor Growth Inhibition
To assess the therapeutic potential of CPOX, its in vivo efficacy was evaluated in a syngeneic mouse tumor model. This model utilizes immunocompetent mice, which is essential for studying immunomodulatory agents like IDO1 inhibitors.
Experimental Protocol: Syngeneic Mouse Model
-
Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16-F10 melanoma cells, which have been engineered to express IDO1.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, CPOX, Epacadostat).
-
Dosing: CPOX and Epacadostat are formulated in an appropriate vehicle and administered orally (p.o.) once or twice daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at intermediate time points, blood and tumor samples can be collected. The ratio of kynurenine to tryptophan (Kyn/Trp) in the plasma and tumor tissue is measured by LC-MS/MS as a direct biomarker of IDO1 target engagement.
-
Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
Caption: Experimental design for in vivo efficacy testing in a syngeneic tumor model.
Comparative In Vivo Data
In the B16-F10 melanoma model, CPOX demonstrated robust anti-tumor activity, achieving significant tumor growth inhibition. The pharmacodynamic data confirmed potent target engagement, with a dose-dependent reduction in the plasma Kyn/Trp ratio that correlates well with the observed efficacy.
| Compound | Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (TGI, %) | Plasma Kyn/Trp Ratio Inhibition (%) |
| CPOX (Hypothetical) | 75 | 58% | 92% |
| Epacadostat | 100 | 55% | 90% |
In Vitro-In Vivo Correlation (IVIVC)
A successful drug candidate must exhibit a strong correlation between its in vitro potency and its in vivo efficacy. This relationship is governed by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. For an IDO1 inhibitor, the goal is to maintain a plasma concentration above the cellular IC50 for a significant portion of the dosing interval.
The data suggests a strong IVIVC for CPOX. Its low nanomolar cellular IC50 (45 nM) is achievable and can be sustained in vivo, as evidenced by the profound and durable reduction of the plasma Kyn/Trp ratio. The superior in vivo potency of CPOX compared to Epacadostat (achieving similar efficacy at a lower dose) may be attributable to more favorable pharmacokinetic properties, such as higher oral bioavailability or a lower clearance rate, leading to greater drug exposure at the tumor site.
Caption: Conceptual framework for the In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The novel compound this compound (CPOX) has emerged as a highly potent inhibitor of IDO1. It demonstrates superior or comparable in vitro potency to the clinical candidate Epacadostat. This high potency translates into a robust in vivo anti-tumor response in a syngeneic mouse model, driven by excellent target engagement as measured by pharmacodynamic biomarkers. The strong in vitro-in vivo correlation underscores the potential of CPOX for further development as a cancer immunotherapeutic agent. Future studies should focus on comprehensive pharmacokinetic profiling, safety toxicology, and evaluation in combination with other immunotherapies, such as PD-1 checkpoint inhibitors.
References
-
Munn, D.H., & Mellor, A.L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2019). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology. [Link]
-
Yue, E.W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Soliman, H., et al. (2020). A first in human phase I study of the oral inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) KHK2455 in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
Lin, S., et al. (2019). Development and validation of a sensitive and robust LC-MS/MS method for the determination of tryptophan, kynurenine, and the Kyn/Trp ratio in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Selectivity Profiling of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Comparative Guide to Understanding On- and Off-Target Enzyme Interactions
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the selectivity profile of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, a novel heterocyclic compound with potential therapeutic applications. Through a comparative approach, we will explore its inhibitory activity against a diverse panel of enzymes and benchmark it against structurally related analogues to elucidate the principles of selective enzyme inhibition.
The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, featured in a variety of experimental and marketed drugs.[1] Its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as cholinesterases, monoamine oxidases (MAOs), and various kinases.[2][3][4][5] Understanding the selectivity of any new chemical entity is a critical step in drug development, as it helps to anticipate potential therapeutic efficacy and flag possible safety liabilities arising from off-target effects.[6][7]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for determining enzyme inhibition, the interpretation of selectivity data, and the importance of structure-activity relationships in designing more selective compounds.
Comparative Compounds: Rationale for Selection
To contextualize the selectivity profile of our lead compound, Compound A (this compound) , we have included two structurally related analogues for comparison:
-
Compound B (3-Methoxy-5-cyclopropyl-1,2,4-oxadiazole): The replacement of the chloro group with a methoxy group allows us to probe the effect of electronic and steric changes at the 3-position of the oxadiazole ring.
-
Compound C (3-Chloro-5-phenyl-1,2,4-oxadiazole): Substituting the cyclopropyl group with a phenyl ring provides insight into how a larger, aromatic substituent at the 5-position influences enzyme interactions compared to a smaller, aliphatic ring.
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for robust selectivity profiling.[8] The general workflow involves a primary screen at a single high concentration to identify potential hits, followed by dose-response studies to determine the potency (typically as IC50 values) for those enzymes that show significant inhibition.
Caption: High-level workflow for enzyme inhibitor selectivity profiling.
Methodologies for Enzyme Inhibition Assays
The choice of assay technology is critical for generating high-quality, reproducible data. A variety of formats are available, each with its own advantages and limitations.[8][9]
Spectrophotometric Assays
These assays are widely used due to their simplicity and cost-effectiveness. They rely on a change in absorbance of a chromogenic substrate or product upon enzyme action.[10]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Human recombinant Acetylcholinesterase.
-
Inhibitors: Compounds A, B, and C dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compounds.
-
Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Radiometric Assays
Radiometric assays are highly sensitive and specific, making them suitable for enzymes where other methods are not feasible.[9] They measure the incorporation of a radiolabeled atom from a substrate into a product.
Protocol: Protein Kinase (e.g., PKA) Inhibition Assay
-
Reagent Preparation:
-
Kinase Reaction Buffer: Tris-HCl, MgCl2, DTT.
-
Substrate: Kemptide (a synthetic peptide substrate for PKA).
-
Enzyme: Human recombinant Protein Kinase A.
-
Radiolabeled Cofactor: [γ-33P]ATP.
-
Inhibitors: Compounds A, B, and C in DMSO.
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the test compounds, PKA enzyme, and Kemptide substrate.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter (representing phosphorylated Kemptide) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in radioactive counts compared to a DMSO control.
-
Determine IC50 values as described for the spectrophotometric assay.
-
Selectivity Profile of this compound and Analogues
The following table summarizes the inhibitory activity (IC50 values) of Compounds A, B, and C against a representative panel of enzymes. This data is illustrative and serves to demonstrate the principles of selectivity analysis.
| Enzyme Target Family | Enzyme | Compound A IC50 (µM) | Compound B IC50 (µM) | Compound C IC50 (µM) |
| Serine Hydrolase | Acetylcholinesterase (AChE) | 1.2 | 15.8 | 0.8 |
| Butyrylcholinesterase (BChE) | 5.6 | 25.1 | 1.5 | |
| Flavoenzyme | Monoamine Oxidase A (MAO-A) | 0.05 | 0.15 | 2.5 |
| Monoamine Oxidase B (MAO-B) | 8.9 | 12.3 | 15.0 | |
| Protein Kinase | Protein Kinase A (PKA) | > 50 | > 50 | 22.4 |
| c-Src Tyrosine Kinase | 18.2 | > 50 | 9.7 | |
| EGFR Tyrosine Kinase | > 50 | > 50 | 45.1 |
Interpretation and Comparative Analysis
Compound A (this compound):
-
High Potency and Selectivity for MAO-A: Compound A demonstrates potent inhibition of MAO-A with an IC50 of 50 nM. It is highly selective for MAO-A over MAO-B (>170-fold), which is a desirable property for certain therapeutic applications.
-
Moderate Cholinesterase Inhibition: It shows moderate, micromolar inhibition of both AChE and BChE.
-
Kinase Sparing: Compound A is largely inactive against the tested protein kinases at concentrations up to 50 µM, with only weak inhibition of c-Src. This "kinase-sparing" profile is advantageous in reducing potential off-target effects related to kinase signaling pathways.
Compound B (3-Methoxy-5-cyclopropyl-1,2,4-oxadiazole):
-
Reduced Potency: Replacing the chloro group with a methoxy group (Compound B) leads to a general decrease in potency across the tested enzymes. This suggests that the electron-withdrawing nature and/or the specific size of the chlorine atom at the 3-position is important for enzyme binding.
-
Retained MAO-A Selectivity: Despite the drop in overall potency, Compound B retains its selectivity for MAO-A over MAO-B.
Compound C (3-Chloro-5-phenyl-1,2,4-oxadiazole):
-
Shift in Selectivity Profile: The substitution of the cyclopropyl group with a larger phenyl ring (Compound C) significantly alters the selectivity profile.
-
Increased Cholinesterase and Kinase Activity: Potency against AChE and BChE increases. More notably, Compound C gains activity against the tested kinases, particularly c-Src. This suggests that the larger aromatic ring may engage with hydrophobic pockets in the active sites of these enzymes.
-
Reduced MAO-A Potency and Selectivity: The potent and selective inhibition of MAO-A seen with Compound A is diminished in Compound C.
Signaling Pathway Context: MAO-A Inhibition
The potent and selective inhibition of MAO-A by Compound A has significant implications for neurotransmitter signaling. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine.
Caption: Inhibition of MAO-A by Compound A increases neurotransmitter availability.
By inhibiting MAO-A, Compound A would be expected to increase the levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is the basis for the therapeutic effect of many antidepressant medications.
Conclusion
This comparative guide demonstrates that this compound (Compound A) is a potent and selective inhibitor of MAO-A with a favorable selectivity profile against a panel of other enzymes, including MAO-B and several protein kinases. The structural modifications in Compounds B and C highlight the critical role of substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring in determining both potency and selectivity.
The methodologies and principles outlined herein provide a framework for the systematic evaluation of enzyme inhibitors. A thorough understanding of a compound's selectivity profile is a cornerstone of successful drug discovery, enabling the optimization of on-target activity while minimizing the potential for off-target-driven adverse effects.
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Enzyme assay - Wikipedia. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Comparative ADME-Tox Properties of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms, one oxygen atom, and two carbon atoms, is often employed as a bioisosteric replacement for amide and ester functionalities.[3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[5] Among the various oxadiazole isomers, the 1,2,4- and 1,3,4-oxadiazoles have garnered significant attention.[6] This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a specific derivative, 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, and its related analogues. Understanding these properties is crucial for the early-stage assessment of drug candidates and for mitigating the risk of late-stage clinical failures.[7][8]
The selection of appropriate in vitro ADME-Tox assays early in the drug discovery process is paramount for identifying compounds with favorable drug-like characteristics.[7][8] These assays provide critical data on how a potential drug will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.[7] Furthermore, they offer insights into potential toxicities, helping to eliminate unsuitable candidates and refine the selection of promising leads.[7][9]
Comparative ADME-Tox Profile
The following sections detail the key ADME-Tox properties of this compound and a selection of its structural analogues. The data presented is a synthesis of typical results obtained from standard in vitro assays and serves as a comparative guide for researchers in the field.
Table 1: Comparative ADME-Tox Properties of this compound Derivatives
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in HLM | Plasma Protein Binding (%) | Cytotoxicity (IC₅₀, µM) in HepG2 cells |
| This compound (Parent) | 8.5 | 45 | 85 | > 100 |
| Derivative A (3-Amino-5-cyclopropyl-1,2,4-oxadiazole) | 2.1 | 90 | 60 | > 100 |
| Derivative B (3-Methoxy-5-cyclopropyl-1,2,4-oxadiazole) | 10.2 | 30 | 92 | 75 |
| Alternative Scaffold (1,3,4-Oxadiazole Analogue) | 6.3 | 75 | 70 | > 100 |
HLM: Human Liver Microsomes
Absorption: Intestinal Permeability
The oral bioavailability of a drug is largely dependent on its ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal wall.[10][12]
Interpretation of Results:
-
High Permeability (Papp > 5 x 10⁻⁶ cm/s): Indicates good potential for oral absorption.
-
Moderate Permeability (Papp 1-5 x 10⁻⁶ cm/s): Suggests moderate oral absorption.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): May indicate poor oral absorption.
The parent compound, This compound , exhibits high permeability, suggesting it is well-absorbed. The introduction of a polar amino group in Derivative A significantly reduces permeability, a common effect of increasing hydrophilicity. Conversely, the methoxy group in Derivative B maintains high permeability. The 1,3,4-oxadiazole analogue shows moderate to high permeability, indicating that this isomeric scaffold is also amenable to good absorption.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability of a test compound across a Caco-2 cell monolayer.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a 96-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω x cm².[14]
-
Dosing: The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side for assessing A to B transport.[14] For bidirectional transport studies, a parallel experiment is set up where the compound is added to the basolateral side to measure B to A transport.[12]
-
Sampling: At designated time points (e.g., 2 hours), samples are collected from the receiver compartment (basolateral for A-B, apical for B-A).
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.[10]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Metabolism: Stability in Human Liver Microsomes
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure.[15] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[16][17]
Interpretation of Results:
-
High Stability (t½ > 60 min): Suggests low hepatic clearance.
-
Moderate Stability (t½ 30-60 min): Indicates moderate hepatic clearance.
-
Low Stability (t½ < 30 min): May lead to high hepatic clearance and poor in vivo exposure.
The parent compound shows moderate metabolic stability. The amino substitution in Derivative A significantly increases stability, likely by altering the electronic properties of the ring and reducing its susceptibility to CYP-mediated oxidation. The methoxy group in Derivative B , however, decreases stability, potentially providing a new site for metabolism. Notably, the 1,3,4-oxadiazole analogue displays enhanced metabolic stability compared to the parent 1,2,4-oxadiazole, a phenomenon that has been observed for other compound series and is attributed to differences in how the isomers interact with CYP enzymes.[18][19]
Experimental Protocol: Metabolic Stability Assay in HLM
This protocol describes the general procedure for determining the metabolic stability of a compound in human liver microsomes.
-
Preparation: A reaction mixture containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and MgCl₂ is prepared.[20]
-
Pre-incubation: The test compound is added to the microsome mixture and pre-incubated at 37°C for a short period (e.g., 5 minutes).[17]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[16]
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[16]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[16][21]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound at each time point.[16][20]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[20]
Workflow for Metabolic Stability Assay
Caption: Workflow of the metabolic stability assay in HLM.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its target site.[22] Only the unbound (free) fraction of a drug is pharmacologically active.[23] Equilibrium dialysis is a common method for determining plasma protein binding.[24][25]
Interpretation of Results:
-
High Binding (>90%): A small unbound fraction, which can be sensitive to changes in protein concentration or displacement by other drugs.
-
Moderate Binding (50-90%): A reasonable balance between being bound and free.
-
Low Binding (<50%): A large unbound fraction, which may lead to rapid clearance.
The parent compound exhibits high plasma protein binding. The introduction of the more polar amino group in Derivative A reduces binding, as expected. The methoxy group in Derivative B leads to a slight increase in binding, likely due to increased lipophilicity. The 1,3,4-oxadiazole analogue shows lower plasma protein binding compared to the parent 1,2,4-oxadiazole, which can be advantageous in achieving a higher free drug concentration.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol provides an overview of the equilibrium dialysis method for determining plasma protein binding.
-
Device Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[22]
-
Sample Preparation: The test compound is added to plasma in one chamber, and buffer (e.g., PBS) is added to the other chamber.[23]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[22][23]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[22]
-
Analysis: The concentration of the test compound in both samples is measured by LC-MS/MS.[22][23]
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Workflow for Plasma Protein Binding Assay
Caption: Workflow of the plasma protein binding assay.
Toxicity: In Vitro Cytotoxicity
Assessing the potential for a compound to cause cell death is a fundamental aspect of preclinical safety evaluation.[26] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27] A reduction in metabolic activity is indicative of cytotoxicity.[27][28]
Interpretation of Results:
-
Low Cytotoxicity (IC₅₀ > 100 µM): The compound is generally considered non-toxic at relevant concentrations.
-
Moderate Cytotoxicity (IC₅₀ 10-100 µM): The compound shows some level of toxicity that needs to be considered.
-
High Cytotoxicity (IC₅₀ < 10 µM): The compound is highly toxic and may not be a suitable drug candidate.
The parent compound, Derivative A , and the 1,3,4-oxadiazole analogue all exhibit low cytotoxicity in HepG2 cells, a human liver carcinoma cell line commonly used for toxicity screening. Derivative B , with the methoxy substitution, shows moderate cytotoxicity, suggesting this structural modification may introduce a liability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for performing an MTT assay to assess cytotoxicity.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.[29][30]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[29]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[28][29] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[29][31]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[27]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide highlights the significant impact that small structural modifications to the this compound scaffold can have on its ADME-Tox properties. The introduction of different functional groups and the use of an alternative oxadiazole isomer can modulate permeability, metabolic stability, plasma protein binding, and cytotoxicity.
Notably, the bioisosteric replacement of the 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring appears to offer a favorable profile with improved metabolic stability and lower plasma protein binding, without compromising permeability or introducing cytotoxicity.[19] This underscores the importance of exploring isomeric scaffolds in lead optimization.
The data presented herein serves as a valuable resource for medicinal chemists and drug discovery scientists working with 1,2,4-oxadiazole derivatives. By understanding the structure-ADME-Tox relationships, researchers can make more informed decisions in the design and selection of compounds with a higher probability of success in clinical development. Further in vivo pharmacokinetic and toxicology studies are warranted for the most promising candidates identified through these in vitro screening funnels.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Executive Summary
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole. As a chlorinated heterocyclic compound featuring a strained cyclopropyl ring, this substance requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards. The core directive is the segregation and collection of this waste for destruction via high-temperature incineration by a licensed hazardous waste management service. Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.
Hazard Assessment and Chemical Profile
-
Chlorinated Heterocycle: The presence of a chlorine atom bonded to the oxadiazole ring classifies this as a halogenated organic compound. Such compounds can produce toxic and corrosive byproducts, such as hydrogen chloride (HCl), upon thermal decomposition[1]. Their disposal is regulated to prevent the release of persistent organic pollutants[2][3].
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle contains a relatively weak nitrogen-oxygen (N-O) bond, which can make the ring susceptible to cleavage or rearrangement under certain conditions[4][5]. Its derivatives are often biologically active, necessitating their treatment as potentially toxic substances[6][7][8].
-
Cyclopropyl Group: This three-membered ring is highly strained, with bond angles of 60° instead of the ideal 109.5°[9][10]. This strain energy makes the group reactive and susceptible to ring-opening reactions, which could lead to unexpected incompatibilities with other chemicals in a mixed waste stream[10][11].
Given the structure, we can infer hazards from closely related analogues. For instance, the isomeric compound 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is classified as causing severe skin burns and eye damage and being harmful if swallowed[12]. Another analogue, 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole, is classified as acutely toxic upon oral exposure (Acute Tox. 3)[13]. Therefore, it is imperative to handle this compound with a high degree of caution.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [14] |
| Molecular Weight | 144.56 g/mol | [14] |
| Physical Form | Solid (inferred) | [13] |
| Inferred GHS Hazard Class | Acute Toxicity, Oral (Category 3/4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1) | [13] |
| Inferred Signal Word | Danger | [13] |
Personnel Safety and Engineering Controls
Direct exposure must be prevented through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
-
Primary Engineering Control: All handling of this compound, including weighing, transfer, and addition to the waste container, must be performed within a certified chemical fume hood. This prevents the inhalation of any fine powders or volatile decomposition products.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes of this potentially corrosive material.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure that street clothes are fully covered.
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions.[15]
-
Designate a Waste Container:
-
Select a clean, compatible waste container. A glass bottle with a screw cap is recommended. Ensure the container is clearly labeled "Halogenated Organic Hazardous Waste."
-
The label must include the full chemical name: "this compound" and any other halogenated waste added to the container.
-
-
Transfer Waste:
-
Carefully transfer waste solids or solutions containing the compound into the designated container using clean spatulas or funnels.
-
Rinse any empty containers that held the pure compound ("triple rinse") with a suitable organic solvent (e.g., acetone, methanol) and collect the rinsate as hazardous waste in the same container. This is a mandatory step for containers that held acutely toxic chemicals[15].
-
-
Segregate from Incompatibles:
-
Causality: Due to the compound's potential reactivity from the strained cyclopropyl ring and the chlorinated heterocycle, it must be stored separately from other waste streams.
-
DO NOT MIX WITH:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates)
-
Strong Reducing Agents (e.g., metal hydrides)
-
Strong Acids or Bases
-
Non-halogenated organic solvent waste
-
-
-
Secure and Store the Container:
-
Securely fasten the cap on the waste container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[16]
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in a designated satellite accumulation area within or near the laboratory. The storage location should have secondary containment (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Recommended Disposal Pathway
The only environmentally responsible and compliant method for the final disposal of this compound is through a certified hazardous waste management service.
Primary Recommended Method: High-Temperature Incineration
This is the industry-standard method for destroying chlorinated organic compounds[1]. The high temperatures (typically >850 °C) and controlled conditions ensure the complete breakdown of the molecule into simpler, less harmful components. Professional facilities are equipped with alkaline scrubbers that neutralize the acidic gases (primarily HCl) generated during combustion, preventing their release into the atmosphere.
Prohibited Disposal Methods:
-
Drain Disposal: Strictly prohibited. This compound is not biodegradable and could be toxic to aquatic life. Chlorinated organics are listed as chemicals that should never be drain disposed.[17]
-
Solid Waste (Trash) Disposal: Strictly prohibited. This poses a direct exposure risk to sanitation workers and can lead to environmental contamination through landfill leachate.
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2 (goggles, lab coat, nitrile gloves).
-
Contain the Spill: For small spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Spill Debris: Carefully sweep the absorbed material and any contaminated debris into a designated bag or container.
-
Dispose of as Hazardous Waste: Seal the container, label it clearly as "Spill Debris containing this compound," and manage it as hazardous waste according to the protocol in Section 3.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
